YTX-465
Description
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Properties
CAS No. |
2225824-53-1 |
|---|---|
Molecular Formula |
C25H26N6O3 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[2-[4-[3-(1,3-dimethylindazol-6-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C25H26N6O3/c1-16-20-9-8-19(14-21(20)30(2)28-16)23-27-25(34-29-23)18-10-12-31(13-11-18)22(32)15-26-24(33)17-6-4-3-5-7-17/h3-9,14,18H,10-13,15H2,1-2H3,(H,26,33) |
InChI Key |
UNYSKYOVUXWBJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)C3=NOC(=N3)C4CCN(CC4)C(=O)CNC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Foundational & Exploratory
YTX-465 and its Impact on Neuronal Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YTX-465 is a potent and selective small molecule inhibitor of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. By modulating the balance of saturated and monounsaturated fatty acids, this compound has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly synucleinopathies such as Parkinson's disease. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its effects on neuronal lipid metabolism, and its potential to mitigate α-synuclein-associated cytotoxicity. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this area.
Introduction
Stearoyl-CoA desaturase (SCD) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid (SFA) counterparts, stearoyl-CoA and palmitoyl-CoA, respectively. The ratio of SFAs to MUFAs is critical for maintaining the fluidity and integrity of cellular membranes, and dysregulation of this ratio has been implicated in various diseases.
This compound is a potent inhibitor of SCD, with high selectivity for the yeast homolog Ole1 and the human SCD1 isoform. Its mechanism of action centers on the reduction of lipid desaturation, which has been shown to counteract the cytotoxic effects of α-synuclein, a protein central to the pathology of Parkinson's disease and other synucleinopathies.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of SCD enzymatic activity. This inhibition leads to a decrease in the cellular pool of MUFAs and a relative increase in SFAs. This shift in the SFA/MUFA ratio has profound effects on the biophysical properties of cellular membranes, including membrane fluidity and lipid packing. In the context of neurons, these alterations in membrane composition are thought to interfere with the pathological interaction of α-synuclein with membranes, thereby reducing its aggregation and associated toxicity.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its effects.
Table 1: In Vitro Efficacy of this compound
| Parameter | Target | Value | Reference |
| IC50 | Yeast Ole1 | 0.039 µM | [1] |
| IC50 | Human SCD1 | 30.4 µM | [1] |
| EC50 (α-synuclein toxicity rescue) | Yeast Model | 0.013 µM | [2] |
Table 2: Effect of this compound on Fatty Acid Desaturation in Yeast
| This compound Concentration (µM) | % Reduction in Desaturation Index | Reference |
| 0.03 | 50% | [2][3] |
| 0.030 (in α-syn expressing yeast) | Greater reduction than wild-type | [3] |
| 0.25 | Significant decrease across all major membrane phospholipids | [2][3] |
Table 3: Effect of this compound on α-Synuclein-Induced Phenotypes in Yeast
| This compound Concentration (µM) | Effect | Reference |
| 0.03 or higher | Restoration of carboxypeptidase Y (CPY) trafficking | [2] |
| 0.05 | Reversal of α-synuclein-induced triacylglycerol accumulation | [3] |
| 0.09 | Reduction in α-synuclein-GFP foci | [3] |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway in Neurons
The proposed signaling cascade initiated by this compound in neurons is depicted below. Inhibition of SCD1 leads to a decrease in MUFA synthesis, altering membrane lipid composition. This change in the lipid environment is hypothesized to reduce the pathological interaction of α-synuclein with membranes, leading to decreased aggregation and cytotoxicity, and the restoration of normal vesicular trafficking.
References
The Target of YTX-465: An In-Depth Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
YTX-465 is a potent, small-molecule inhibitor of stearoyl-CoA desaturase (SCD), an enzyme pivotal in the biosynthesis of monounsaturated fatty acids. This technical guide delineates the molecular target of this compound, its mechanism of action, and the experimental evidence supporting its therapeutic potential, particularly in the context of synucleinopathies such as Parkinson's disease. The inhibition of SCD by this compound has been shown to ameliorate the cytotoxicity induced by α-synuclein, a protein central to the pathology of these neurodegenerative disorders. This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with this compound's activity.
Introduction
This compound has emerged as a significant investigational compound due to its targeted inhibition of stearoyl-CoA desaturase (SCD). SCD is a key enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] This process is crucial for maintaining the fluidity of cellular membranes and for regulating various cellular signaling pathways.[1] In the context of neurodegenerative diseases, particularly those involving the aggregation of α-synuclein, the activity of SCD has been implicated in disease progression.[2] this compound's ability to modulate the lipid environment of neurons presents a novel therapeutic strategy for these conditions.
Molecular Target and Mechanism of Action
The primary molecular target of this compound is stearoyl-CoA desaturase (SCD) .[3][4][5] this compound exhibits inhibitory activity against both the yeast homolog, Ole1, and the human homolog, SCD1.[4][5] The inhibition of these enzymes by this compound leads to a decrease in the cellular levels of monounsaturated fatty acids, which in turn mitigates the toxic effects of α-synuclein aggregation.[2][6]
Quantitative Data on this compound Activity
The inhibitory and therapeutic effects of this compound have been quantified in various preclinical studies. The following tables summarize the key quantitative data.
| Target | Organism | IC50 | Reference(s) |
| Ole1 | Saccharomyces cerevisiae (Yeast) | 0.039 µM | [3][4][5] |
| SCD1 | Homo sapiens (Human) | 30.4 µM | [4][5] |
| Assay | System | Parameter | Value | Reference(s) |
| α-synuclein Toxicity Rescue | Yeast Model | EC50 | 0.013 µM | [3] |
| Reduction in Fatty Acid Desaturation | Yeast Model | 50% reduction at | 0.03 µM | [3] |
Signaling Pathway and Proposed Mechanism
The therapeutic effect of this compound is rooted in its ability to modulate cellular lipid composition through the inhibition of SCD. The following diagram illustrates the proposed signaling pathway.
Experimental Protocols
The identification and characterization of this compound's target and mechanism of action were achieved through a series of key experiments. The generalized protocols for these experiments are detailed below.
Yeast-Based α-synuclein Toxicity Rescue Assay
This assay is designed to identify compounds that can rescue yeast cells from the toxic effects of overexpressing human α-synuclein.
Methodology:
-
Strain Preparation: A Saccharomyces cerevisiae strain engineered to express human α-synuclein under the control of an inducible promoter (e.g., GAL1) is used.
-
Culture Conditions: Yeast cells are pre-cultured in non-inducing media (containing raffinose or glucose). For the assay, cells are transferred to inducing media (containing galactose) to initiate α-synuclein expression.
-
Compound Treatment: this compound is serially diluted in the inducing media in a microtiter plate format.
-
Growth Monitoring: The growth of the yeast cultures is monitored over time by measuring the optical density at 600 nm (OD600).
-
Data Analysis: The growth rates in the presence of different concentrations of this compound are compared to a vehicle control (e.g., DMSO). The concentration of this compound that restores 50% of the growth inhibition caused by α-synuclein is determined as the EC50.
In Vitro SCD Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of SCD.
Methodology:
-
Enzyme Source: Microsomal fractions containing either human SCD1 or yeast Ole1 are prepared from appropriate cell lines or yeast strains.
-
Substrate: A radiolabeled saturated fatty acyl-CoA (e.g., [14C]stearoyl-CoA) is used as the substrate.
-
Reaction: The enzyme, substrate, and varying concentrations of this compound are incubated in a suitable reaction buffer.
-
Product Separation: The reaction is quenched, and the lipids are extracted. The radiolabeled monounsaturated fatty acid product is separated from the unreacted saturated fatty acid substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the product spot/peak is quantified using a scintillation counter or a phosphorimager.
-
IC50 Determination: The percentage of enzyme inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
Cellular Fatty Acid Analysis
This method is used to assess the impact of this compound on the fatty acid composition of cells.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., yeast or a relevant human cell line) are cultured and treated with this compound or a vehicle control for a defined period.
-
Lipid Extraction: Total lipids are extracted from the cells using a solvent system such as chloroform:methanol.
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are saponified, and the fatty acids are converted to their more volatile methyl ester derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are separated and identified using GC-MS. The relative abundance of different fatty acids is determined by integrating the peak areas.
-
Desaturation Index Calculation: The ratio of monounsaturated to saturated fatty acids (e.g., oleic acid/stearic acid) is calculated to determine the desaturation index, which reflects the activity of SCD.
Conclusion
This compound is a well-characterized inhibitor of stearoyl-CoA desaturase (SCD), with demonstrated activity against both yeast and human forms of the enzyme. Its ability to rescue α-synuclein-induced toxicity in preclinical models highlights its potential as a therapeutic agent for Parkinson's disease and other synucleinopathies. The experimental data strongly support a mechanism of action whereby the inhibition of SCD by this compound alters the cellular lipid environment, thereby mitigating the pathological effects of α-synuclein. Further research and clinical investigation are warranted to fully elucidate the therapeutic utility of this compound in human disease.
References
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Interaction of Alpha-Synuclein With Lipids: Mitochondrial Cardiolipin as a Critical Player in the Pathogenesis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jitc.bmj.com [jitc.bmj.com]
The Biological Effects of YTX-465 on Synucleinopathies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YTX-465 is a potent, small molecule inhibitor of stearoyl-CoA desaturase (SCD), an enzyme pivotal in the synthesis of monounsaturated fatty acids. Emerging preclinical evidence strongly suggests that this compound and its analogs hold significant therapeutic promise for synucleinopathies, a class of neurodegenerative disorders characterized by the abnormal accumulation of alpha-synuclein (α-syn) protein. This technical guide provides an in-depth overview of the biological effects of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic potential.
Introduction to Synucleinopathies and the Role of Lipid Metabolism
Synucleinopathies, including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA), are devastating neurodegenerative diseases with no current cure. A central pathological hallmark of these conditions is the misfolding and aggregation of α-syn into toxic oligomers and larger inclusions known as Lewy bodies and Lewy neurites. While the precise mechanisms driving α-syn aggregation are multifactorial, a growing body of evidence points to the critical role of lipid metabolism in this process. Alterations in the composition of cellular membranes, where α-syn is known to associate, can significantly influence its conformation, aggregation propensity, and subsequent neurotoxicity.
This compound: A Stearoyl-CoA Desaturase (SCD) Inhibitor
This compound is a selective inhibitor of SCD, the rate-limiting enzyme that converts saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2][3] This enzymatic activity is crucial for maintaining the fluidity and integrity of cellular membranes. In the context of synucleinopathies, the inhibition of SCD by this compound represents a novel therapeutic strategy aimed at modulating the lipid environment to disfavor α-syn aggregation and toxicity.
Mechanism of Action
The proposed mechanism of action for this compound in ameliorating synucleinopathy pathology is centered on its ability to alter cellular lipid composition. By inhibiting SCD, this compound reduces the levels of MUFAs, such as oleic acid, and increases the relative abundance of SFAs within cellular membranes. This shift in the SFA:MUFA ratio is hypothesized to:
-
Stabilize the non-toxic, multimeric form of α-synuclein: Evidence suggests that α-syn can exist in a stable, helical tetrameric form that is resistant to aggregation. The lipid environment, particularly the degree of fatty acid saturation, appears to be a key determinant of this conformational state. By increasing membrane saturation, this compound is thought to favor the formation and maintenance of these protective α-syn tetramers over aggregation-prone monomers.
-
Reduce α-synuclein-membrane interactions that promote aggregation: The binding of monomeric α-syn to lipid membranes is a critical step in its aggregation cascade. Altering membrane lipid composition may disrupt these pathological interactions, thereby preventing the initiation of aggregation.
-
Ameliorate downstream cellular dysfunction: By preventing the formation of toxic α-syn oligomers, this compound can mitigate a range of downstream pathological events, including mitochondrial dysfunction, endoplasmic reticulum stress, and impairments in vesicular trafficking.[4]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed Signaling Pathway of this compound.
Quantitative Data on the Biological Effects of this compound and Analogs
The following tables summarize the key quantitative data from preclinical studies of this compound and its close, brain-penetrant analog, YTX-7739.
| Parameter | Value | Assay System | Reference |
| This compound IC50 for Ole1 (yeast SCD) | 0.039 µM | Biochemical Assay | [5][6] |
| This compound IC50 for SCD1 (human) | 30.4 µM | Biochemical Assay | [5][6] |
| This compound EC50 for α-syn toxicity rescue | 0.013 µM | Yeast-based Assay | [5] |
| YTX-7739 IC50 for rat SCD | 12 nM | Rat Liver Microsomes | [3] |
Table 1: In Vitro Potency of this compound and YTX-7739
| Treatment | Effect | Model System | Reference |
| This compound (0.03 µM) | 50% reduction in fatty acid desaturation | Wild-type yeast | [5] |
| This compound (0.05 µM) | Reversal of α-syn-induced triacylglycerol accumulation | α-syn expressing yeast | [4] |
| This compound (≥0.03 µM) | Restoration of vesicular trafficking | α-syn expressing yeast | [4] |
| YTX-7739 (oral dosing) | Dose-dependent reduction in fatty acid desaturation index in brain | Rat and Monkey | [2][7] |
| YTX-7739 (20 mg/day for 28 days) | 20-40% reduction in fatty acid desaturation index | Humans (Phase 1b) | [8] |
| YTX-7739 | Increased α-synuclein tetramer-to-monomer ratio | 3K α-syn mutant mice | [9] |
| YTX-7739 | Reduced levels of phosphorylated α-synuclein (pS129) | 3K α-syn mutant mice | [9] |
| YTX-7739 | Prevented progressive motor deficits | 3K α-syn mutant mice | [9] |
Table 2: Preclinical and Clinical Efficacy of this compound and YTX-7739
Experimental Protocols
This section outlines the key experimental methodologies employed in the evaluation of this compound and its analogs.
Yeast-Based Assays for α-Synuclein Toxicity
-
Principle: Yeast models provide a powerful high-throughput platform to screen for compounds that rescue α-synuclein-induced toxicity.
-
Methodology:
-
Yeast strains (e.g., Saccharomyces cerevisiae) are engineered to express human α-synuclein under the control of an inducible promoter (e.g., GAL1).
-
Yeast cultures are grown in liquid or on solid media containing either glucose (promoter off) or galactose (promoter on to induce α-syn expression).
-
This compound or a vehicle control is added to the media at various concentrations.
-
Cell growth is monitored over time by measuring optical density (OD600) for liquid cultures or by assessing colony size on solid media.
-
A rescue of the growth defect observed upon α-syn expression indicates a positive effect of the compound.
-
Measurement of Fatty Acid Desaturation Index (FADI)
-
Principle: The FADI is a direct measure of SCD activity and is calculated as the ratio of a monounsaturated fatty acid to its saturated fatty acid precursor.
-
Methodology:
-
Lipids are extracted from cells, tissues, or plasma using a solvent-based method (e.g., Folch or Bligh-Dyer extraction).
-
The extracted lipids are then saponified to release the fatty acids.
-
Fatty acids are derivatized to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
-
The relative abundance of specific fatty acids (e.g., palmitoleic acid, C16:1, and palmitic acid, C16:0) is quantified.
-
The FADI is calculated as the ratio of the product to the precursor (e.g., C16:1/C16:0).[10][11][12][13][14]
-
Analysis of α-Synuclein Tetramer-to-Monomer Ratio
-
Principle: This assay quantifies the relative abundance of different α-synuclein species to assess the impact of a compound on its conformational state.
-
Methodology:
-
Cell or tissue lysates are prepared in a non-denaturing buffer.
-
The lysates are treated with a cross-linking agent (e.g., disuccinimidyl glutarate - DSG) to stabilize protein-protein interactions.[15]
-
The cross-linked samples are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane and probed with an antibody specific for α-synuclein (Western blotting).
-
The band intensities corresponding to monomeric and tetrameric α-synuclein are quantified, and the ratio is calculated.
-
In Vivo Efficacy Studies in Mouse Models of Parkinson's Disease
-
Principle: Animal models that recapitulate key aspects of Parkinson's disease pathology are used to evaluate the therapeutic potential of compounds in a living organism.
-
Methodology:
-
Transgenic mouse models expressing mutant forms of human α-synuclein (e.g., A53T or E46K) are often used.
-
Mice are administered YTX-7739 (a brain-penetrant analog of this compound) or a vehicle control, typically via oral gavage, for a specified duration.
-
Behavioral assessments are performed to evaluate motor function (e.g., rotarod, pole test, gait analysis).
-
At the end of the study, brain tissue is collected for neuropathological analysis, including immunohistochemistry for α-synuclein aggregates (pS129), and measurement of the FADI and α-synuclein tetramer-to-monomer ratio.
-
Below is a diagram illustrating a typical experimental workflow for evaluating a compound like this compound.
Caption: Experimental Workflow for this compound Evaluation.
Pharmacokinetics and Brain Penetrance
For a therapeutic agent targeting a neurodegenerative disease, the ability to cross the blood-brain barrier (BBB) is paramount. While specific pharmacokinetic data for this compound is not extensively published, studies on its close analog, YTX-7739, have demonstrated favorable properties for a CNS-acting drug.
-
Oral Bioavailability: YTX-7739 is orally bioavailable.[1]
-
Brain Penetrance: YTX-7739 has been shown to cross the BBB in rats and cynomolgus monkeys, achieving concentrations in the brain sufficient to inhibit SCD.[2][7][16]
-
Safety Profile: In a Phase 1b clinical trial in individuals with Parkinson's disease, YTX-7739 was generally well-tolerated.[8] The most frequently reported adverse event was headache.[1]
Conclusion and Future Directions
This compound and its analogs represent a promising new therapeutic avenue for the treatment of synucleinopathies. By targeting the lipid metabolism pathway through the inhibition of SCD, these compounds address a fundamental aspect of α-synuclein pathophysiology. The robust preclinical data, demonstrating a reduction in α-synuclein aggregation, amelioration of cellular dysfunction, and improvement in motor function in animal models, provide a strong rationale for continued clinical development.
Future research will likely focus on:
-
Further elucidating the precise molecular interactions between lipids and α-synuclein and how these are modulated by SCD inhibition.
-
Conducting larger, longer-term clinical trials to definitively establish the efficacy and safety of SCD inhibitors in patients with synucleinopathies.
-
Identifying biomarkers that can track target engagement and disease modification in response to treatment.
The development of this compound and related compounds underscores the importance of innovative, mechanism-based approaches in the quest for disease-modifying therapies for neurodegenerative disorders.
References
- 1. YTX-7739 | ALZFORUM [alzforum.org]
- 2. Non-clinical Pharmacology of YTX-7739: a Clinical Stage Stearoyl-CoA Desaturase Inhibitor Being Developed for Parkinson… [ouci.dntb.gov.ua]
- 3. Non-clinical Pharmacology of YTX-7739: a Clinical Stage Stearoyl-CoA Desaturase Inhibitor Being Developed for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. Non-clinical Pharmacology of YTX-7739: a Clinical Stage Stearoyl-CoA Desaturase Inhibitor Being Developed for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. A Brain-Penetrant Stearoyl-CoA Desaturase Inhibitor Reverses α-Synuclein Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. Indices of fatty acid desaturase activity in healthy human subjects: effects of different types of dietary fat | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. gsartor.org [gsartor.org]
- 15. Aggregation-resistant alpha-synuclein tetramers are reduced in the blood of Parkinson’s patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
YTX-465: A Novel Stearoyl-CoA Desaturase Inhibitor for Mitigating Alpha-Synuclein Cytotoxicity
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Alpha-synuclein aggregation is a pathological hallmark of Parkinson's disease and other synucleinopathies, leading to neuronal dysfunction and death. Emerging research has identified a novel therapeutic target, stearoyl-CoA desaturase (SCD), an enzyme pivotal in fatty acid metabolism. The small molecule YTX-465, a potent inhibitor of SCD, has demonstrated significant efficacy in reducing alpha-synuclein-mediated cytotoxicity in preclinical models. This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols related to the investigation of this compound. The findings presented herein underscore the potential of this compound as a disease-modifying therapeutic agent for synucleinopathies.
Introduction: The Role of Alpha-Synuclein and Lipid Metabolism in Neurodegeneration
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of misfolded alpha-synuclein protein into intracellular inclusions known as Lewy bodies. While the precise mechanisms of alpha-synuclein-induced toxicity are still being elucidated, it is understood to involve the disruption of several cellular processes, including vesicular trafficking, mitochondrial function, and protein degradation pathways.
Recent evidence has highlighted the critical interplay between alpha-synuclein and lipid metabolism. Alpha-synuclein is a lipid-binding protein, and its interaction with cellular membranes is crucial for its physiological function and pathological aggregation. Alterations in lipid composition, particularly the ratio of saturated to monounsaturated fatty acids (MUFAs), can influence membrane fluidity and the propensity of alpha-synuclein to misfold and aggregate.
Stearoyl-CoA desaturase (SCD) is a key enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into MUFAs. Inhibition of SCD presents a rational therapeutic strategy to modulate lipid composition and thereby mitigate alpha-synuclein cytotoxicity. This compound has emerged as a potent and specific inhibitor of SCD, showing promise in preclinical models of alpha-synuclein toxicity.
This compound: Mechanism of Action
This compound is a small molecule inhibitor of stearoyl-CoA desaturase (SCD). In yeast models, it specifically targets Ole1, the yeast homolog of mammalian SCD. The primary mechanism of action of this compound in reducing alpha-synuclein cytotoxicity is through the inhibition of fatty acid desaturation. This leads to a decrease in the cellular pool of monounsaturated fatty acids (MUFAs) and a corresponding increase in saturated fatty acids (SFAs). This shift in the lipid profile is believed to alleviate the toxic effects of alpha-synuclein through several downstream effects:
-
Reduction of Alpha-Synuclein Aggregation: By altering the lipid environment, this compound reduces the propensity of alpha-synuclein to misfold and form toxic oligomers and larger aggregates.
-
Restoration of Vesicular Trafficking: Alpha-synuclein overexpression is known to impair vesicle trafficking between the endoplasmic reticulum (ER) and the Golgi apparatus. This compound has been shown to rescue these trafficking defects.
Biochemical assays have confirmed that this compound directly inhibits Ole1/SCD, leading to a measurable decrease in the fatty acid desaturation index in a concentration-dependent manner.
Mechanism of action of this compound.
Quantitative Data Presentation
The efficacy of this compound has been quantified in a yeast model of alpha-synuclein toxicity. The following tables summarize the key quantitative data from these studies.
| Parameter | Value | Assay System | Reference |
| IC50 for Ole1 (yeast SCD) | 0.039 µM | Biochemical Assay | [1][2][3] |
| IC50 for SCD1 (human) | 30.4 µM | Biochemical Assay | [1][2][3] |
| EC50 for α-syn toxicity rescue | 0.013 µM | Yeast Growth Assay | [1] |
Table 1: In Vitro Potency of this compound.
| This compound Concentration | Effect | Assay System | Reference |
| 0.03 µM | 50% reduction in fatty acid desaturation | Wild-type yeast | [1] |
| 0.05 µM | Rescued growth of α-Syn-expressing yeast | Yeast Growth Assay | [1] |
| 0.09 µM | Significant reduction in α-syn-GFP foci | Yeast Fluorescence Microscopy | [4] |
| ≥ 0.03 mM | Restoration of CPY trafficking | Yeast CPY Trafficking Assay | [4] |
Table 2: Cellular Efficacy of this compound in a Yeast Model.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used in yeast cell biology and biochemistry.
Yeast Growth Rescue Assay (Spot Assay)
This assay is used to assess the ability of a compound to rescue the growth inhibition caused by alpha-synuclein expression in yeast.
-
Yeast Strain and Culture Conditions:
-
Use a Saccharomyces cerevisiae strain (e.g., W303) transformed with a plasmid carrying human alpha-synuclein under the control of a galactose-inducible promoter (e.g., pGAL1).
-
Grow yeast cultures overnight in synthetic complete medium containing 2% raffinose (non-inducing) at 30°C with shaking.
-
-
Induction and Compound Treatment:
-
Dilute the overnight culture to an OD600 of 0.1 in synthetic complete medium containing 2% galactose (inducing) to induce alpha-synuclein expression.
-
Add this compound or vehicle control (DMSO) at various concentrations to the cultures.
-
-
Serial Dilution and Spotting:
-
After a desired incubation period (e.g., 24 hours), serially dilute the cultures 10-fold in sterile water.
-
Spot 5 µL of each dilution onto synthetic complete agar plates containing 2% galactose.
-
-
Incubation and Analysis:
-
Incubate the plates at 30°C for 2-3 days.
-
Document growth by imaging the plates. Rescue of toxicity is observed as improved growth at higher dilutions compared to the vehicle control.
-
Yeast Growth Rescue Assay Workflow.
Fatty Acid Desaturation Assay
This assay measures the ratio of monounsaturated to saturated fatty acids to determine the activity of SCD.
-
Lipid Extraction:
-
Harvest yeast cells from cultures treated with this compound or vehicle.
-
Extract total lipids using a standard method, such as the Bligh-Dyer method (chloroform:methanol:water).
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Saponify the extracted lipids with methanolic NaOH.
-
Methylate the fatty acids using boron trifluoride in methanol to generate FAMEs.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Analyze the FAMEs by GC-MS to separate and identify individual fatty acid species.
-
-
Data Analysis:
-
Quantify the peak areas for major saturated (e.g., palmitic acid C16:0, stearic acid C18:0) and monounsaturated (e.g., palmitoleic acid C16:1, oleic acid C18:1) fatty acids.
-
Calculate the desaturation index (DI) as the ratio of (C16:1 + C18:1) / (C16:0 + C18:0).
-
Alpha-Synuclein Foci Quantification
This method uses fluorescence microscopy to quantify the intracellular aggregation of alpha-synuclein.
-
Yeast Strain and Culture:
-
Use a yeast strain expressing a C-terminally GFP-tagged alpha-synuclein (α-syn-GFP).
-
Culture and induce expression as described for the growth rescue assay.
-
-
Microscopy:
-
After treatment with this compound or vehicle, harvest a small aliquot of cells.
-
Mount the cells on a microscope slide.
-
Image the cells using a fluorescence microscope with appropriate filters for GFP.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to quantify the number and size of fluorescent foci per cell.
-
Count the number of cells with and without foci in multiple fields of view.
-
Compare the results between treated and control samples.
-
Carboxypeptidase Y (CPY) Trafficking Assay
This assay assesses the integrity of the early secretory pathway by monitoring the processing of the vacuolar protein CPY.
-
Protein Extraction:
-
Harvest yeast cells from cultures treated with this compound or vehicle.
-
Prepare total protein lysates by methods such as glass bead lysis or alkaline lysis.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Probe the membrane with a primary antibody specific for CPY.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
-
Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.
-
Identify the different forms of CPY: p1 (ER form), p2 (Golgi form), and m (mature vacuolar form).
-
A defect in ER-to-Golgi trafficking results in the accumulation of the p1 form. Restoration of trafficking is indicated by an increase in the mCPY to p1+p2 CPY ratio.
-
Preclinical and Clinical Status
To date, published preclinical data for this compound is primarily from yeast models. While these studies provide a strong proof-of-concept for the therapeutic potential of SCD inhibition, further validation in more disease-relevant models is necessary.
A related brain-penetrant SCD inhibitor, YTX-7739 , has been evaluated in animal models of Parkinson's disease and has entered Phase 1 clinical trials. In these studies, YTX-7739 demonstrated the ability to cross the blood-brain barrier, reduce unsaturated fatty acids in the brain, and prevent progressive motor deficits in a mouse model of synucleinopathy. These findings with a similar compound further validate SCD as a therapeutic target for Parkinson's disease.
There is currently no publicly available information on this compound entering clinical trials.
Conclusion and Future Directions
This compound is a promising therapeutic candidate for Parkinson's disease and other synucleinopathies, with a well-defined mechanism of action centered on the inhibition of stearoyl-CoA desaturase. The preclinical data from yeast models demonstrates its ability to mitigate key aspects of alpha-synuclein cytotoxicity, including aggregation and disruption of vesicular trafficking.
Future research should focus on:
-
Evaluating the efficacy of this compound in mammalian neuronal models, including iPSC-derived neurons from Parkinson's disease patients.
-
Conducting in vivo studies in animal models of synucleinopathy to assess the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of this compound.
-
Investigating the long-term safety and potential off-target effects of SCD inhibition.
The development of this compound and related SCD inhibitors represents a novel and promising disease-modifying strategy for a range of devastating neurodegenerative disorders. The data and protocols presented in this guide are intended to facilitate further research and development in this important area.
References
- 1. researchgate.net [researchgate.net]
- 2. ajuronline.org [ajuronline.org]
- 3. A novel yeast-based screening system for potential compounds that can alleviate human α-synuclein toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Method to Study α-Synuclein Toxicity and Aggregation Using a Humanized Yeast Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of YTX-465: A Stearoyl-CoA Desaturase Inhibitor for Synucleinopathies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
YTX-465 is a potent and selective small molecule inhibitor of stearoyl-CoA desaturase (SCD), an enzyme crucial in the biosynthesis of monounsaturated fatty acids. This technical guide details the discovery and preclinical development of this compound, a compound identified through unbiased phenotypic screening for its ability to mitigate α-synuclein toxicity, a key pathological hallmark of Parkinson's disease and other synucleinopathies. This document provides a comprehensive overview of the mechanism of action, key experimental data, and detailed methodologies underpinning the initial characterization of this compound. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
The aggregation of α-synuclein is a central event in the pathophysiology of a group of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. The precise mechanisms by which α-synuclein aggregation leads to neuronal dysfunction and death are still under investigation, but modulation of lipid metabolism has emerged as a promising therapeutic strategy. This compound was discovered through a chemical genetics approach in a yeast model of α-synuclein toxicity, which identified the inhibition of stearoyl-CoA desaturase (SCD) as a key mechanism for rescuing cellular viability.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzyme stearoyl-CoA desaturase (SCD). In yeast, the homolog of human SCD is Ole1. SCD is a key enzyme in fatty acid metabolism, catalyzing the introduction of a double bond into saturated fatty acids, primarily converting stearoyl-CoA (C18:0) and palmitoyl-CoA (C16:0) into oleoyl-CoA (C18:1) and palmitoleoyl-CoA (C16:1), respectively. The inhibition of SCD by this compound leads to a decrease in the levels of monounsaturated fatty acids (MUFAs) and an increase in saturated fatty acids (SFAs) within the cell. This alteration in the cellular lipid profile is believed to mitigate α-synuclein-induced toxicity by modulating membrane fluidity and reducing the propensity of α-synuclein to form toxic oligomeric species.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
| Parameter | Value | Target | Assay | Reference |
| IC50 | 0.039 µM | Ole1 (Yeast SCD) | In vitro enzyme inhibition assay | [1][2][3] |
| IC50 | 30.4 µM | SCD1 (Human) | In vitro enzyme inhibition assay | [1][2][3] |
| EC50 | 0.013 µM | α-synuclein toxicity rescue | Yeast growth assay | [1][3] |
Table 1: In Vitro Potency of this compound
| Experiment | This compound Concentration | Effect | Reference |
| α-Syn-expressing yeast growth rescue | 0.05 µM | Rescued growth of yeast expressing α-synuclein. | [1][3] |
| Ole1 protein level induction | 10 - 2500 nM | Concentration-dependent increase in Ole1 protein levels, suggesting a negative feedback loop. | [1][3] |
| Fatty acid desaturation reduction | 0.03 µM | 50% reduction in fatty acid desaturation in wild-type yeast. | [1][3] |
| Desaturation Index (DI) decrease | 0.25 µM | Decreased the desaturation index for all major classes of membrane phospholipids in wild-type yeast. | [1][3] |
| α-syn-GFP foci reduction | 0.09 µM | Significantly reduced the number of α-syn-GFP foci per cell. | [4] |
| CPY trafficking defect reversal | ≥ 0.03 µM | Restored normal carboxypeptidase Y (CPY) trafficking in yeast expressing α-synuclein. | [4] |
Table 2: Summary of In Vitro Experimental Results for this compound
Experimental Protocols
Yeast Strains and Growth Conditions
The primary yeast strain used was Saccharomyces cerevisiae W303. Strains expressing human α-synuclein were generated by transforming the parent strain with a galactose-inducible expression vector (e.g., pYES2-DEST52) containing the human α-synuclein cDNA. Yeast cultures were grown in synthetic complete (SC) medium containing 2% glucose (for repression of α-synuclein expression) or 2% galactose (for induction).
α-Synuclein Toxicity Rescue Assay (Yeast Spotting Assay)
-
Culture Preparation: Yeast strains expressing α-synuclein were grown overnight in SC medium with 2% raffinose. The cultures were then diluted to an OD600 of 0.2 in SC medium with 2% galactose to induce α-synuclein expression and treated with various concentrations of this compound or DMSO as a control.
-
Serial Dilutions: After 16-24 hours of induction, the cultures were normalized to an OD600 of 0.1. A series of 10-fold serial dilutions were prepared in sterile water.
-
Spotting: 5 µL of each dilution was spotted onto SC-galactose agar plates containing the corresponding concentration of this compound or DMSO.
-
Incubation and Analysis: The plates were incubated at 30°C for 48-72 hours, and yeast growth was documented by imaging the plates. Rescue of toxicity was determined by comparing the growth of this compound-treated cells to DMSO-treated controls.
Fatty Acid Desaturation Assay
-
Yeast Culture and Treatment: Wild-type yeast were grown to mid-log phase in YPD medium and treated with this compound or DMSO for 6 hours.
-
Fatty Acid Methyl Ester (FAME) Preparation: Yeast cells were harvested, washed, and subjected to acid-catalyzed transesterification to convert fatty acids to their corresponding methyl esters.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs were extracted and analyzed by GC-MS to determine the relative abundance of different fatty acid species, particularly C16:0, C16:1, C18:0, and C18:1.
-
Desaturation Index (DI) Calculation: The DI was calculated as the ratio of the peak area of the monounsaturated fatty acid to its corresponding saturated fatty acid (e.g., [C16:1]/[C16:0] and [C18:1]/[C18:0]).
α-Synuclein-GFP Localization Assay
-
Yeast Culture and Treatment: Yeast expressing α-synuclein-GFP were grown and induced as described for the toxicity rescue assay, with the addition of this compound or DMSO.
-
Fluorescence Microscopy: After 8 hours of induction, cells were harvested, washed, and resuspended in a minimal imaging medium. Live-cell imaging was performed using a fluorescence microscope equipped with a GFP filter set.
-
Image Analysis: The number and area of α-synuclein-GFP foci per cell were quantified using image analysis software (e.g., ImageJ). A significant reduction in foci in this compound-treated cells compared to controls indicated a rescue of the aggregation phenotype.[4]
Carboxypeptidase Y (CPY) Trafficking Assay
-
Protein Extraction: Yeast cells expressing α-synuclein were treated with this compound or DMSO. Total protein was extracted by glass bead lysis in a suitable lysis buffer.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane was blocked and then incubated with a primary antibody specific for CPY. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Analysis: The different forms of CPY (p1, p2, and mature mCPY) were visualized by chemiluminescence. A defect in trafficking is indicated by an accumulation of the p2 (Golgi) form and a decrease in the m (vacuolar) form. The ratio of p2CPY to mCPY was quantified to assess the extent of the trafficking defect and its rescue by this compound.[4]
In Vivo Studies and Clinical Development
As of the latest available information, there are no published in vivo studies or registered clinical trials specifically for this compound. The preclinical development of a related brain-penetrant SCD inhibitor, YTX-7739, has been reported, and this compound has progressed to Phase 1 clinical trials for Parkinson's disease. The promising preclinical data for this compound in cellular models of α-synuclein toxicity provided a strong rationale for the development of brain-penetrant SCD inhibitors like YTX-7739 for the treatment of synucleinopathies.
Conclusion
This compound is a valuable research compound that has been instrumental in validating stearoyl-CoA desaturase as a therapeutic target for α-synucleinopathies. Its discovery through a yeast-based phenotypic screen and subsequent characterization have provided significant insights into the role of lipid metabolism in the pathogenesis of Parkinson's disease. The detailed experimental protocols provided in this guide are intended to facilitate further research in this promising area of drug discovery. While this compound itself has not progressed to clinical trials, the foundational work with this molecule has paved the way for the clinical development of next-generation SCD inhibitors for neurodegenerative diseases.
References
Methodological & Application
YTX-465 Cell Culture Treatment Guide: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
YTX-465 is a potent inhibitor of stearoyl-CoA desaturase (SCD), an enzyme crucial for the conversion of saturated fatty acids into monounsaturated fatty acids.[1][2] This guide provides detailed application notes and experimental protocols for the use of this compound in cell culture, with a focus on its application in both neurodegenerative disease and cancer research models.
This compound has been primarily investigated for its ability to ameliorate α-synuclein cytotoxicity, a key factor in Parkinson's disease and other synucleinopathies.[1][2] It functions by inhibiting Ole1, the yeast homolog of human SCD, and human SCD1.[1][3] Emerging research on other SCD inhibitors suggests a broader potential for this compound in oncology, as cancer cells often exhibit a high dependency on de novo lipogenesis.
This document offers comprehensive protocols for preparing and using this compound in vitro, including dose-response, apoptosis, and cell cycle assays. All quantitative data from cited studies are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Application Notes
Mechanism of Action
This compound is an inhibitor of stearoyl-CoA desaturase (SCD), with reported IC50 values of 0.039 µM for Ole1 and 30.4 µM for SCD1.[3] SCD is a key enzyme in the fatty acid metabolism pathway, responsible for converting saturated fatty acids (SFAs) like palmitoyl-CoA and stearoyl-CoA into monounsaturated fatty acids (MUFAs), primarily palmitoleoyl-CoA and oleoyl-CoA.
In the context of neurodegenerative diseases, the inhibition of SCD by this compound has been shown to rescue α-synuclein toxicity.[1][2] The proposed mechanism involves the modulation of lipid metabolism, which can affect membrane fluidity and vesicle trafficking, processes that are often disrupted by α-synuclein aggregation.
In cancer, many cell types exhibit increased de novo lipogenesis and a high dependence on MUFAs for the synthesis of cellular membranes and signaling molecules. By inhibiting SCD, this compound can lead to an accumulation of toxic SFAs and a depletion of MUFAs, which in turn can induce endoplasmic reticulum (ER) stress, leading to apoptosis and cell cycle arrest. While direct studies on this compound in a wide range of cancer cells are limited, research on other SCD inhibitors strongly supports this as a promising anti-cancer strategy. A compound referred to as "YTX" has been shown to decrease the viability of the K-562 leukemia cell line and induce apoptosis and autophagy; however, it is important to note that the identity of this compound as this compound has not been definitively confirmed.[1]
Preparation of this compound for In Vitro Use
This compound is soluble in DMSO.[2] To prepare a stock solution, dissolve this compound in DMSO to a concentration of 10 mM.[2] This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[2] For cell culture experiments, the stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. It is recommended to prepare fresh dilutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.[2] To enhance solubility, the tube can be warmed to 37°C and sonicated.[2]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Ole1) | 0.039 µM | Yeast | [3] |
| IC50 (SCD1) | 30.4 µM | Human | [3] |
| EC50 (α-synuclein toxicity rescue) | 0.013 µM (13 nM) | Yeast | [1][2] |
| YTX Cell Viability Reduction (24h) | 32% decrease | K-562 | [1] |
| YTX Cell Viability Reduction (48h) | 59% decrease | K-562 | [1] |
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Dose-Response Assay for Cell Viability
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Target cell line (e.g., cancer cell line or neuronal cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Caption: Workflow for a dose-response assay.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol detects apoptosis by flow cytometry using Annexin V (to identify externalized phosphatidylserine in early apoptotic cells) and Propidium Iodide (PI, to identify necrotic or late apoptotic cells with compromised membranes).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
References
YTX-465: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
YTX-465 is a potent and selective inhibitor of stearoyl-CoA desaturase (SCD), an enzyme critical in fatty acid metabolism. It has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease and other synucleinopathies by mitigating α-synuclein toxicity. This document provides detailed application notes and protocols for the preparation and use of this compound in experimental settings, with a focus on its solubility in dimethyl sulfoxide (DMSO) for in vitro studies.
Chemical Properties and Mechanism of Action
This compound is a small molecule inhibitor targeting SCD, which is responsible for converting saturated fatty acids into monounsaturated fatty acids. The accumulation of certain lipid species has been implicated in the pathology of neurodegenerative diseases. By inhibiting SCD, this compound modulates lipid metabolism and has been shown to rescue α-synuclein-induced cytotoxicity.
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 50 - 100 mg/mL (109.05 - 218.10 mM) | [1][2] |
| IC₅₀ (SCD1) | 30.4 µM | [3][4] |
| IC₅₀ (Ole1) | 39 nM | [3][4] |
| EC₅₀ (α-synuclein toxicity rescue) | 0.013 µM | [1][3] |
| Effective Concentration (Yeast growth rescue) | 0.050 µM | [1][3] |
| Effective Concentration (50% reduction in fatty acid desaturation) | 0.03 µM | [1][3] |
Signaling Pathway
This compound's mechanism of action centers on the inhibition of Stearoyl-CoA Desaturase (SCD). This enzyme is a key regulator of lipid metabolism, and its inhibition has downstream effects that are thought to be protective in the context of α-synuclein toxicity.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolution:
-
Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid solubility.[3]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for cell-based assays.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Procedure:
-
Serial Dilution: It is recommended to perform serial dilutions of the high-concentration DMSO stock solution in 100% DMSO to create intermediate stocks. This prevents the precipitation of the hydrophobic compound when directly diluted into an aqueous medium.
-
Final Dilution:
-
Warm the cell culture medium to 37°C.
-
Add a small volume of the appropriate DMSO intermediate stock to the pre-warmed medium to achieve the final desired treatment concentration.
-
Mix immediately by gentle pipetting or swirling.
-
-
Application to Cells: Add the final working solution to your cell cultures.
Example Experimental Application: α-Synuclein Toxicity Rescue Assay
This example protocol is based on published studies demonstrating the protective effects of this compound against α-synuclein-induced toxicity in a yeast model.[1][3]
Cell Line: Yeast strain expressing α-synuclein.
Protocol:
-
Culture the α-synuclein-expressing yeast cells according to standard protocols.
-
Prepare working solutions of this compound at various concentrations (e.g., ranging from 1 nM to 10,000 nM) as described in Protocol 3.2. An effective concentration for rescuing growth in this model is approximately 0.05 µM.[1][3]
-
Include a vehicle control (DMSO) and a non-treated control.
-
Treat the yeast cells with the different concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 0-2 days).[1][3]
-
Assess cell growth and viability using appropriate methods, such as optical density measurements or plating assays.
-
Data from such experiments can be used to generate dose-response curves and determine the EC₅₀ for α-synuclein toxicity rescue.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions for their specific cell lines and assays.
References
Application Notes and Protocols: Preparation of YTX-465 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of YTX-465, a potent inhibitor of stearoyl-CoA desaturase (SCD). Adherence to this protocol will help ensure the consistency and accuracy of experimental results.
Introduction
This compound is a small molecule inhibitor of stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism. It specifically targets Ole1 and SCD1, with IC50 values of 0.039 µM and 30.4 µM, respectively[1][2][3]. Due to its role in lipid metabolism and its ability to ameliorate α-synuclein cytotoxicity, this compound is a valuable tool in research, particularly in studies related to Parkinson's disease and other synucleinopathies[1][4]. Proper preparation of a this compound stock solution is the first critical step for in vitro and in vivo studies.
This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 2225824-53-1 | [1][5][6] |
| Molecular Formula | C25H26N6O3 | [5][6] |
| Molecular Weight | 458.51 g/mol | [5][6] |
| Purity | >98% (HPLC) | [5] |
| Appearance | Solid powder | [7] |
| Solubility (in DMSO) | 50-100 mg/mL (109.05-218.10 mM) | [5][7] |
| IC50 (Ole1) | 0.039 µM (39 nM) | [1][2][3] |
| IC50 (SCD1) | 30.4 µM | [1][2][3] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Water bath or incubator set to 37°C (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a clean, sterile environment, such as a laminar flow hood, to prevent contamination.
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.585 mg of this compound (Molecular Weight = 458.51 g/mol ).
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
-
Enhancing Solubility (if necessary):
-
Visual Inspection: Visually inspect the solution to ensure that the this compound has completely dissolved and the solution is clear.
-
Aliquoting and Storage:
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for preparing the stock solution.
Caption: this compound inhibits SCD1, blocking the conversion of saturated to monounsaturated fatty acids.
Caption: Workflow for preparing this compound stock solution.
References
Application Note and Protocol: YTX-465 Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
YTX-465 is a potent and selective small molecule inhibitor of stearoyl-CoA desaturase (SCD).[1][2][3][4] SCD is a key enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids.[5][6] Elevated SCD activity has been implicated in various diseases, including metabolic disorders and cancer, making it an attractive therapeutic target.[5][6][7][8] this compound has been shown to inhibit the yeast homolog of human SCD, Ole1, with an IC50 of 0.039 µM, and human SCD1 with an IC50 of 30.4 µM.[1][2][4] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on a relevant cancer cell line using a standard colorimetric MTT assay.
Data Presentation
The results of the this compound cytotoxicity assay can be summarized in the following table. This table will allow for a clear comparison of the compound's potency across different cell lines and experimental conditions.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Percent Viability (%) (Mean ± SD) | IC50 (µM) |
| A549 | 0 (Vehicle Control) | 72 | 100 ± 4.5 | \multirow{7}{}{TBD} |
| 0.1 | 72 | TBD | ||
| 1 | 72 | TBD | ||
| 10 | 72 | TBD | ||
| 25 | 72 | TBD | ||
| 50 | 72 | TBD | ||
| 100 | 72 | TBD | ||
| HepG2 | 0 (Vehicle Control) | 72 | 100 ± 5.2 | \multirow{7}{}{TBD} |
| 0.1 | 72 | TBD | ||
| 1 | 72 | TBD | ||
| 10 | 72 | TBD | ||
| 25 | 72 | TBD | ||
| 50 | 72 | TBD | ||
| 100 | 72 | TBD |
TBD: To be determined from experimental data. SD: Standard Deviation.
Experimental Protocols
This section details the methodology for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials and Reagents:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human lung carcinoma cell line (e.g., A549) or human hepatocellular carcinoma cell line (e.g., HepG2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Culture and Maintenance:
-
Culture A549 or HepG2 cells in complete growth medium (DMEM or EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[9]
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9][10]
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits SCD1, disrupting fatty acid metabolism and promoting apoptosis.
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound | 2225824-53-1 | SCD | MOLNOVA [molnova.com]
- 4. cenmed.com [cenmed.com]
- 5. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearoyl CoA desaturase inhibition can effectively induce apoptosis in bladder cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Measuring Stearoyl-CoA Desaturase (SCD) Inhibition with YTX-465: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA Desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). The ratio of SFAs to MUFAs is vital for cellular membrane fluidity, signal transduction, and energy storage. Dysregulation of SCD activity has been implicated in various diseases, including metabolic disorders and neurodegenerative diseases. YTX-465 is a potent inhibitor of SCD, showing promise in preclinical research. This document provides detailed application notes and protocols for measuring the inhibition of SCD in a laboratory setting using this compound.
This compound: A Potent Inhibitor of SCD
This compound is a small molecule inhibitor of Stearoyl-CoA Desaturase. It has been shown to effectively inhibit both the yeast homolog, Ole1, and mammalian SCD1.[1][2] Understanding its potency is crucial for designing effective experiments.
| Target | IC50 | Organism/System |
| Ole1 | 0.039 µM | Yeast |
| SCD1 | 30.4 µM | Not specified |
| Table 1: Inhibitory Potency of this compound against Stearoyl-CoA Desaturase homologs.[1][2] |
Signaling Pathway of SCD1 Regulation and Downstream Effects of Inhibition
SCD1 expression is primarily regulated at the transcriptional level by sterol regulatory element-binding protein-1c (SREBP-1c) and liver X receptor (LXR). Downstream, the inhibition of SCD1 and the subsequent alteration of the SFA/MUFA ratio can impact multiple signaling pathways, including the AKT and Wnt/β-catenin pathways, which are crucial for cell proliferation and survival.
References
YTX-465 Administration in Animal Models of Neurodegeneration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YTX-465 is a potent and brain-penetrant inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme that plays a critical role in the biosynthesis of monounsaturated fatty acids.[1][2] Emerging preclinical evidence suggests that inhibition of SCD by this compound (also known as YTX-7739 in clinical development) offers a promising therapeutic strategy for synucleinopathies, such as Parkinson's disease.[3][4][5] By modulating lipid metabolism, this compound has been shown to reduce the neurotoxicity associated with alpha-synuclein (α-syn) aggregation, improve motor function, and promote neuronal survival in animal models of Parkinson's disease.[1][3]
These application notes provide a comprehensive overview of the administration of this compound in a relevant animal model of Parkinson's disease, including detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in a Parkinson's disease mouse model.
Table 1: Pharmacokinetics and Target Engagement of YTX-7739 in 3K α-Synuclein Mice
| Parameter | Vehicle Control | YTX-7739 (0.2 g/kg in chow) | Reference |
| Brain Concentration | Not Applicable | Sufficient to inhibit SCD | [4] |
| Plasma Concentration | Not Applicable | Dose-proportional | [1] |
| C16 Desaturation Index (Brain) | Baseline | Reduced by ~50% | [4] |
| C16 Desaturation Index (Plasma) | Baseline | Reduced by ~73% | [4] |
Table 2: Efficacy of YTX-7739 in a 3K α-Synuclein Mouse Model of Parkinson's Disease (18-week treatment)
| Outcome Measure | Vehicle Control | YTX-7739 (0.2 g/kg in chow) | Reference |
| Motor Deficits | Progressive decline | Progressive motor deficits prevented | [4][6] |
| Phosphorylated α-Synuclein (pS129+) | Elevated | Significantly reduced | [4][6] |
| Proteinase K-resistant α-Synuclein | Present | Significantly reduced | [6] |
| α-Synuclein Tetramer:Monomer Ratio | Reduced | Restored to physiological levels | [4][6] |
| Dopaminergic Neuron Survival | Degeneration observed | Improved neuronal survival | [1][3] |
Experimental Protocols
Animal Model
-
Model: 3K transgenic mice expressing human α-synuclein with the E35K, E46K, and E61K mutations. These mice develop a progressive Parkinson's-like motor phenotype and pathology.[1]
-
Age: Treatment is typically initiated in young adult mice (e.g., 8 weeks old) before the full onset of severe motor deficits.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
This compound Formulation and Administration
-
Formulation: this compound (as YTX-7739) is mixed into standard rodent chow.
-
Concentration: 0.2 grams of YTX-7739 per kilogram of food.[4]
-
Administration Route: Oral, via medicated chow.
-
Duration: 18 weeks.[4]
-
Control Group: A control group of mice receives the same standard rodent chow without the addition of YTX-7739.
Experimental Workflow
Experimental workflow for this compound administration in a Parkinson's disease mouse model.
Outcome Measures: Detailed Methodologies
1. Motor Function Assessment:
-
Method: A battery of behavioral tests should be used to assess motor function at baseline, interim, and final time points.
-
Example Tests:
-
Pole Test: To assess bradykinesia and motor coordination. The time taken for the mouse to turn and descend a vertical pole is measured.
-
Rotarod Test: To evaluate motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Gait Analysis: To analyze various gait parameters, including stride length and paw placement, which can be affected in Parkinson's models.
-
2. Biochemical Analysis of Alpha-Synuclein:
-
Phosphorylated α-Synuclein (pS129):
-
Method: Western blotting or ELISA of brain homogenates using an antibody specific for α-synuclein phosphorylated at serine 129.
-
Procedure:
-
Homogenize brain tissue (e.g., striatum, substantia nigra) in appropriate lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody against pS129 α-synuclein and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and detect using chemiluminescence.
-
Quantify band intensity relative to the loading control.
-
-
-
Proteinase K (PK)-Resistant α-Synuclein:
-
Method: This assay measures the amount of aggregated, insoluble α-synuclein.
-
Procedure:
-
Treat brain homogenates with Proteinase K to digest soluble proteins.
-
Stop the reaction and centrifuge to pellet the insoluble, PK-resistant aggregates.
-
Analyze the pellet by Western blotting for α-synuclein.
-
-
-
α-Synuclein Tetramer:Monomer Ratio:
-
Method: Non-denaturing gel electrophoresis or size-exclusion chromatography followed by Western blotting.[7]
-
Procedure:
-
Lyse brain tissue under non-denaturing conditions to preserve protein complexes.
-
Separate proteins by size using native PAGE or size-exclusion chromatography.
-
Perform Western blotting for α-synuclein to detect both monomeric and tetrameric forms.
-
Quantify the ratio of the tetramer band intensity to the monomer band intensity.
-
-
3. Histological Analysis:
-
Method: Immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra.
-
Procedure:
-
Perfuse mice and fix brain tissue in paraformaldehyde.
-
Cryosection the brain through the substantia nigra.
-
Perform immunohistochemical staining using an anti-TH antibody.
-
Count the number of TH-positive neurons using stereological methods.
-
4. Lipidomic Analysis:
-
Method: Gas chromatography-mass spectrometry (GC-MS) to determine the fatty acid composition of brain and plasma samples.
-
Procedure:
-
Extract total lipids from the samples.
-
Saponify and methylate the fatty acids to form fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS.
-
Calculate the Fatty Acid Desaturation Index (FADI) as the ratio of the peak area of a monounsaturated fatty acid to its corresponding saturated fatty acid (e.g., C16:1/C16:0).[4]
-
Signaling Pathway
The proposed mechanism of action of this compound in neurodegeneration involves the inhibition of Stearoyl-CoA Desaturase (SCD), which leads to a reduction in the levels of monounsaturated fatty acids (MUFAs). This alteration in the lipid environment is believed to restore the normal, aggregation-resistant tetrameric conformation of α-synuclein, thereby preventing its misfolding and aggregation into toxic oligomers and fibrils.
Signaling pathway of this compound in ameliorating α-synuclein pathology.
References
- 1. alzforum.org [alzforum.org]
- 2. Stearoyl-CoA desaturase-1: a potential therapeutic target for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. Non-clinical Pharmacology of YTX-7739: a Clinical Stage Stearoyl-CoA Desaturase Inhibitor Being Developed for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Efficacy and Biomarker Development for a Clinical Stage Inhibitor of Lipid Metabolism in Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 6. A Brain-Penetrant Stearoyl-CoA Desaturase Inhibitor Reverses α-Synuclein Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
Troubleshooting & Optimization
YTX-465 Technical Support Center: Troubleshooting Aqueous Solubility
Welcome to the YTX-465 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for initial stock solutions of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO. To enhance dissolution, the solution can be warmed to 37°C and sonicated in an ultrasonic bath.[2]
Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous medium. Instead, perform a stepwise dilution. For example, first, dilute the DMSO stock into a smaller volume of the aqueous medium with vigorous vortexing, and then add this intermediate dilution to the final volume.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5% for cell-based assays, to minimize both toxicity and precipitation.[3][4] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Pre-warming Medium: Pre-warming the aqueous medium to 37°C before adding the this compound solution can help improve solubility.[4]
-
Use of Surfactants or Co-solvents: For challenging dilutions, consider the use of surfactants or co-solvents in your final aqueous medium. See the detailed protocols in the tables below.
Q3: What are some established formulation protocols for using this compound in in vivo studies?
A3: Due to its poor aqueous solubility, specific formulations are required for the in vivo administration of this compound. These formulations often involve a combination of solvents and surfactants to create a stable solution or suspension suitable for oral or parenteral delivery. Detailed protocols are provided in the "Experimental Protocols" section.
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (218.10 mM)[1][2] | Heating to 37°C and sonication can aid dissolution.[2] |
| Aqueous Media | Poorly soluble | Requires formulation with co-solvents or surfactants. |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Oral Administration
This protocol is designed to prepare a clear solution of this compound suitable for oral gavage in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.
This procedure results in a 2.5 mg/mL solution of this compound.
Preparation of this compound Formulation using Cyclodextrin
This alternative protocol uses a cyclodextrin to improve the aqueous solubility of this compound.
Materials:
-
This compound powder
-
DMSO
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear.
This procedure also results in a 2.5 mg/mL solution of this compound.
Visualizations
This compound Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase (SCD) Signaling
This compound is an inhibitor of Stearoyl-CoA Desaturase (SCD), a key enzyme in lipid metabolism. SCD is responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is crucial for the synthesis of complex lipids like triglycerides and phospholipids. The expression of the SCD gene is regulated by various transcription factors, and its activity can be influenced by upstream signaling pathways such as the PI3K-AKT-mTOR pathway.[5][6][7]
Figure 1: Simplified signaling pathway of SCD1 and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Aqueous Solubility Issues
This workflow provides a step-by-step guide to addressing precipitation issues when preparing aqueous solutions of this compound from a DMSO stock.
Figure 2: Decision tree for troubleshooting this compound precipitation in aqueous media.
Experimental Workflow for Preparing an In Vivo Formulation
This diagram illustrates the sequential steps for preparing the this compound formulation for oral administration as detailed in the experimental protocols.
Figure 3: Workflow for preparing the this compound oral formulation.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
YTX-465 Technical Support Center: Optimizing Concentration and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of YTX-465, a potent stearoyl-CoA desaturase (SCD) inhibitor. Our resources include troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to help you optimize this compound concentration, avoid potential toxicity, and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration range for this compound in my experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on available data, a good starting point for in vitro studies is in the low nanomolar to low micromolar range.
-
For α-synuclein toxicity rescue in yeast models , an EC50 of 0.013 µM has been reported, with the most effective concentration for growth rescue observed at 0.050 µM.[1][2]
-
For inhibition of fatty acid desaturation in yeast , a 50% reduction was observed at 0.03 µM.[1][2]
-
In mammalian neuronal cultures , it is crucial to start with a low concentration and perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. High concentrations of SCD inhibitors can be toxic to early-stage neuron cultures.[3][4]
We recommend performing a dose-response experiment starting from 1 nM to 10 µM to determine the optimal, non-toxic concentration for your specific cell type and assay.
Q2: I am observing cytotoxicity in my cell cultures after treatment with this compound. What could be the cause and how can I mitigate it?
A2: Cytotoxicity with this compound can be concentration-dependent and cell-type specific. Here are some potential causes and troubleshooting steps:
-
Concentration is too high: As with many small molecule inhibitors, high concentrations of this compound can lead to off-target effects and cytotoxicity.
-
Solution: Perform a dose-response experiment to determine the IC50 for cytotoxicity in your specific cell line using assays like MTT or LDH (see protocols below). This will help you identify a therapeutic window where you observe the desired biological effect without significant cell death.
-
-
Cell culture stage: SCD inhibitors have been shown to be more toxic to early-stage developing neurons compared to mature neuron cultures.[3][4]
-
Solution: If using primary neuron cultures, consider the developmental stage of the neurons. It may be necessary to adjust the concentration or the timing of the treatment.
-
-
Solvent toxicity: The vehicle used to dissolve this compound (typically DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and does not affect cell viability. Always include a vehicle-only control in your experiments.
-
Q3: My experimental results with this compound are inconsistent. What are the common sources of variability?
A3: Inconsistent results can arise from several factors related to compound handling and experimental setup.
-
Compound stability: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation.
-
Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store as recommended by the supplier.
-
-
Cell culture conditions: Variations in cell density, passage number, and confluency can all impact the cellular response to this compound.
-
Solution: Maintain consistent cell culture practices. Seed cells at the same density for all experiments and ensure they are in a logarithmic growth phase when treated.
-
-
Assay variability: Inconsistent incubation times and reagent preparation can lead to variable results.
-
Solution: Follow standardized protocols carefully and ensure all reagents are properly prepared and within their expiration dates.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related SCD inhibitors.
Table 1: In Vitro Efficacy of this compound in Yeast Models
| Parameter | Cell Type | Concentration | Effect | Reference |
| α-synuclein Toxicity Rescue (EC50) | Yeast | 0.013 µM | 50% effective concentration for rescuing α-synuclein toxicity. | [1][2] |
| Growth Rescue | α-Syn-expressing yeast | 0.05 µM | Most effective concentration for restoring growth rates. | [1][2] |
| Fatty Acid Desaturation | Wild-type yeast | 0.03 µM | 50% reduction in fatty acid desaturation. | [1][2] |
| Ole1 Protein Level | Wild-type yeast | 10 nM - 2.5 µM | Concentration-dependent increase in Ole1 protein levels. | [1] |
Table 2: Cytotoxicity Data for YTX and SCD Inhibitors
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| YTX | Rat Cardiomyocytes | MTT | 0.01 µM (24h) | Significant decrease in cell viability. | |
| YTX | K-562 (tumor) | Cell Viability | 30 nM (24h) | 32% decrease in cell viability. | |
| YTX | K-562 (tumor) | LDH Release | 30 nM (24h) | 78% increase in LDH release. | |
| YTX | Lymphoblastoid (non-tumor) | Cell Viability | 30 nM (24h) | No significant effect. | |
| SCD Inhibitors | Early human and rat neuron cultures | Not specified | High concentrations | Toxic | [3][4] |
| SCD Inhibitors | Late human and rat neuron cultures | Not specified | High concentrations | Minimal toxicity | [3][4] |
Note: The "YTX" compound in Table 2 may not be identical to this compound. This data is provided for general guidance on the potential toxicity of related compounds.
Key Signaling Pathway & Experimental Workflows
This compound Mechanism of Action
This compound is an inhibitor of Stearoyl-CoA Desaturase (SCD), a key enzyme in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). In the context of Parkinson's disease, the accumulation of α-synuclein is a hallmark of pathology. Inhibition of SCD by this compound is proposed to ameliorate α-synuclein cytotoxicity.
Caption: Mechanism of this compound in ameliorating α-synuclein toxicity.
Experimental Workflow: Assessing this compound Efficacy and Toxicity
This workflow outlines the key steps to evaluate the effects of this compound in a cell-based model of α-synucleinopathy.
Caption: Workflow for evaluating this compound in vitro.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and wells with medium only (no cells) for background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cytotoxicity Assessment using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include positive controls for maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: α-Synuclein Aggregation Assessment using Thioflavin T (ThT) Assay
This assay measures the formation of amyloid-like fibrils of α-synuclein.
Materials:
-
Purified recombinant α-synuclein monomer
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black, clear-bottom 96-well plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare a working solution of ThT in the assay buffer (final concentration in the well is typically 10-25 µM). Prepare the α-synuclein monomer solution in the assay buffer at the desired concentration (e.g., 50-100 µM).
-
Assay Setup: In each well of the 96-well plate, add the α-synuclein solution and the ThT working solution. To test the effect of this compound, add different concentrations of the compound to the wells. Include a control with no α-synuclein and a control with α-synuclein and vehicle.
-
Incubation and Measurement: Place the plate in a plate reader set to 37°C with intermittent shaking. Measure the ThT fluorescence (excitation ~440-450 nm, emission ~480-490 nm) at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (can be several hours to days).
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is indicative of amyloid fibril formation. Compare the lag time and the maximum fluorescence intensity between the different conditions to assess the effect of this compound on α-synuclein aggregation.
Protocol 4: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the quantification of saturated and monounsaturated fatty acids in cells.
Materials:
-
Cell pellets
-
Internal standard (e.g., C17:0 fatty acid)
-
Methanol with 2.5% H2SO4
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable column (e.g., a wax column)
Procedure:
-
Sample Preparation: Harvest and wash the cell pellets. Resuspend the pellets in a known volume of PBS.
-
Lipid Extraction and Transesterification: Add the internal standard to the cell suspension. Add methanol with 2.5% H2SO4 and heat at 80°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).
-
FAME Extraction: After cooling, add hexane and saturated NaCl solution. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.
-
Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Inject the FAME sample into the GC-MS. The GC will separate the different FAMEs based on their volatility and polarity, and the MS will identify and quantify them based on their mass-to-charge ratio.
-
Data Analysis: Identify the peaks corresponding to different fatty acids by comparing their retention times and mass spectra to known standards. Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard. Calculate the ratio of monounsaturated to saturated fatty acids to determine the effect of this compound on SCD activity.
References
- 1. Toxicity in Rat Primary Neurons through the Cellular Oxidative Stress Induced by the Turn Formation at Positions 22 and 23 of Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCD Inhibition Protects from α-Synuclein-Induced Neurotoxicity But Is Toxic to Early Neuron Cultures | eNeuro [eneuro.org]
- 4. SCD Inhibition Protects from α-Synuclein-Induced Neurotoxicity But Is Toxic to Early Neuron Cultures - PMC [pmc.ncbi.nlm.nih.gov]
YTX-465 Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals using YTX-465. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of stearoyl-CoA desaturase (SCD).[1][2][3] It specifically targets the yeast homolog Ole1 and the human SCD1, which are key enzymes in the conversion of saturated fatty acids to monounsaturated fatty acids.[1][2][3]
Q2: What are the known IC50 and EC50 values for this compound?
The following table summarizes the known inhibitory and effective concentrations of this compound from in vitro studies.
| Target | Organism/System | Value |
| Ole1 | Yeast | IC50: 0.039 µM |
| SCD1 | Human | IC50: 30.4 µM |
| α-synuclein toxicity rescue | Yeast | EC50: 0.013 µM |
Data sourced from multiple references.[1][2][3]
Q3: Are there any known off-target effects of this compound?
Currently, there is no publicly available data from broad screening assays such as kinome scans that detail specific off-target protein interactions of this compound. However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out.
Q4: What are potential class-wide effects of SCD inhibitors that I should be aware of?
While specific off-target data for this compound is unavailable, research on other SCD inhibitors has revealed potential class-wide adverse effects. These are thought to be related to the on-target inhibition of SCD in various tissues. Researchers should be mindful of these potential outcomes in their experiments.
| Potential Effect | Observation |
| Alopecia (Hair Loss) | Observed in mice with other SCD inhibitors.[4] |
| Ocular Abnormalities | Eye dryness and apoptosis have been reported.[4] |
| Sebaceous Gland Atrophy | Can occur with systemic SCD inhibition.[4] |
| Endoplasmic Reticulum (ER) Stress | SCD inhibition can lead to ER stress and apoptosis, particularly in cancer cell lines.[5] |
It is important to note that the manifestation of these effects is dependent on the specific compound, concentration, cell type, and experimental model.
Troubleshooting Guide
Issue 1: I'm observing unexpected cytotoxicity in my cell line after treatment with this compound.
-
Possible Cause 1: On-target SCD inhibition leading to cellular stress.
-
Explanation: Inhibition of SCD alters the balance of saturated and monounsaturated fatty acids, which can lead to endoplasmic reticulum (ER) stress and apoptosis, especially in cell lines sensitive to lipid metabolism changes.[5]
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Supplement the culture media with oleic acid, the product of the SCD-catalyzed reaction. If the cytotoxicity is rescued, it suggests the effect is due to on-target SCD inhibition.[6]
-
Assess ER Stress Markers: Perform a Western blot or qPCR to analyze the expression of ER stress markers such as CHOP, BiP, and spliced XBP1.
-
Evaluate Apoptosis: Use an apoptosis assay (e.g., Annexin V/PI staining, caspase-3/7 activity assay) to quantify the level of programmed cell death.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the cytotoxicity is concentration-dependent. It's possible your initial concentration is too high for your specific cell line.
-
-
-
Possible Cause 2: Off-target effects.
-
Explanation: While not documented, this compound could have off-target interactions in your specific cell line.
-
Troubleshooting Steps:
-
Consult Literature for Similar Compounds: Research the off-target profiles of other SCD inhibitors to identify potential classes of off-target proteins.
-
Broad-Spectrum Profiling (if feasible): If this is a critical and recurring issue, consider services for kinome scanning or other broad-spectrum target profiling.
-
-
Issue 2: My experimental results are inconsistent when using this compound.
-
Possible Cause 1: Compound stability and storage.
-
Explanation: Improper storage and handling can lead to degradation of the compound.
-
Troubleshooting Steps:
-
Follow Storage Recommendations: Store this compound as a solid at -20°C or as a stock solution in DMSO at -80°C for long-term storage.[2]
-
Limit Freeze-Thaw Cycles: Aliquot stock solutions to minimize freeze-thaw cycles.
-
Confirm Solubility: Ensure the compound is fully dissolved in your vehicle solvent before further dilution in culture media.
-
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Explanation: The metabolic state of your cells can influence their sensitivity to SCD inhibition.
-
Troubleshooting Steps:
-
Standardize Cell Passaging and Seeding Density: Ensure consistent cell numbers and confluency at the time of treatment.
-
Serum Lot-to-Lot Variability: Be aware that different lots of fetal bovine serum (FBS) can have varying lipid compositions, which may affect experimental outcomes. Consider using a single lot of FBS for a series of experiments or screening new lots.
-
-
Experimental Protocols
Protocol 1: Oleic Acid Rescue Assay
This assay is used to determine if a cellular phenotype (e.g., cytotoxicity, growth inhibition) is a result of on-target SCD inhibition.
-
Prepare Oleic Acid Stock: Prepare a stock solution of oleic acid complexed to bovine serum albumin (BSA) to enhance its solubility and stability in culture media.
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your assay.
-
Treatment:
-
Group 1: Vehicle control (e.g., DMSO).
-
Group 2: this compound at the desired concentration.
-
Group 3: this compound at the desired concentration + Oleic acid.
-
Group 4: Oleic acid alone.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform your endpoint assay (e.g., cell viability assay, apoptosis assay).
-
Analysis: Compare the results from Group 2 and Group 3. If oleic acid significantly reverses the effect of this compound, the phenotype is likely due to on-target SCD inhibition.
Protocol 2: Western Blot for ER Stress Markers
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ER stress markers (e.g., anti-CHOP, anti-BiP, anti-sXBP1) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Simplified signaling pathway of SCD1 and this compound.
References
- 1. cenmed.com [cenmed.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | 2225824-53-1 | SCD | MOLNOVA [molnova.com]
- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting YTX-465 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions for researchers using the experimental compound YTX-465. The information is designed to help address common issues and ensure the consistency and reproducibility of your experimental results.
Introduction to this compound
This compound is a selective inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme involved in fatty acid metabolism. Aberrant SCD activity has been linked to various cellular stress responses and pathological conditions. By inhibiting SCD, this compound is being investigated for its potential to modulate lipid metabolism and downstream signaling pathways, such as the MAPK/ERK pathway, which is often involved in cell proliferation and survival.[1][2]
Hypothesized Signaling Pathway for this compound
Caption: Hypothesized this compound signaling pathway.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store this compound?
A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend reconstituting the compound in DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles.[3] When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.[3][4]
Q2: What is the stability of this compound in solution?
A2: this compound stock solutions in DMSO are stable for up to one month when stored at -20°C and up to six months at -80°C.[3] Once diluted in aqueous cell culture medium, the compound should be used the same day. The stability of small molecules in solution can be affected by factors like pH, light exposure, and temperature.[4]
Q3: Can I see the this compound powder in the vial?
A3: this compound is provided in small quantities and may appear as a thin film or may not be readily visible in the vial.[3] This is normal. When reconstituting, ensure the solvent comes into contact with all inner surfaces of the vial to dissolve all of the compound.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
This guide addresses common issues leading to high variability in cell viability assays (e.g., MTT, MTS, ATP-based assays).[5][6]
Q1: I am observing high variability between my replicate wells. What are the possible causes?
A1: High variability is often traced back to inconsistencies in cell seeding, pipetting errors, or edge effects.[7][8]
Troubleshooting Steps:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the flask or tube between pipetting to prevent cells from settling.[7]
-
Pipetting Errors: Calibrate your pipettes regularly. When adding reagents, especially viscous ones, pre-wet the pipette tips. Ensure consistent speed and depth when pipetting.[7][8]
-
Edge Effect: Evaporation is higher in the outer wells of a microplate, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer 36 wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[8]
Caption: Decision tree for troubleshooting high replicate variability.
Q2: My dose-response curve is not sigmoidal or shows a poor fit. Why?
A2: An irregular dose-response curve can result from incorrect drug concentrations, suboptimal cell density, or issues with the compound's solubility.[9][10]
Troubleshooting Steps:
-
Compound Dilution: Always prepare fresh serial dilutions for each experiment from your validated stock.[8] Errors in dilution can significantly impact the curve.
-
Cell Density: The number of cells seeded can influence the response to a compound.[8] If cells are too confluent, the effect of the drug may be masked. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Solubility: this compound may precipitate at high concentrations in aqueous media. Visually inspect your highest concentration wells for any signs of precipitation. If observed, you may need to adjust your dilution scheme or use a lower top concentration.[4]
| Parameter | Ideal Result | Poor Result (Example) | Potential Cause |
| Curve Shape | Sigmoidal | Flat or irregular | Incorrect dilutions, cell density issues |
| R² Value | > 0.95 | < 0.90 | High variability, poor data quality |
| IC50 Value | Consistent across experiments | Varies by >0.5 log | Inconsistent cell passage number, reagent stability |
Table 1: Interpreting Dose-Response Curve Parameters.
Guide 2: Unexpected Western Blot Results
This guide helps troubleshoot issues when analyzing downstream targets of this compound, such as phosphorylated ERK (p-ERK).
Q1: I am not seeing a decrease in p-ERK levels after this compound treatment, or the signal is very weak.
A1: This could be due to issues with the antibody, protein transfer, or the experimental conditions not being optimal for observing the inhibitory effect.[11][12]
Troubleshooting Steps:
-
Antibody Validation: Ensure your primary and secondary antibodies are validated for Western blotting and are specific to your target.[12] Run a positive control (e.g., lysate from cells stimulated with a known activator of the pathway) and a negative control.
-
Optimize Treatment Time & Dose: The inhibitory effect of this compound on p-ERK may be transient. Perform a time-course (e.g., 1, 6, 12, 24 hours) and dose-response experiment to identify the optimal conditions for seeing the effect.
-
Protein Transfer & Loading: Verify efficient protein transfer from the gel to the membrane by using a protein stain like Ponceau S. Ensure equal protein loading across all lanes by quantifying protein concentration before loading and probing for a housekeeping protein (e.g., GAPDH, β-actin).[12][13]
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient antibody concentration | Optimize antibody dilution.[12][14] |
| Poor protein transfer | Check transfer buffer and equipment.[12] | |
| High Background | Blocking is insufficient | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[11][14] |
| Antibody concentration too high | Reduce primary or secondary antibody concentration.[13] | |
| Non-specific Bands | Antibody is not specific enough | Use a more specific antibody; check the literature for expected band sizes.[12][14] |
| Sample degradation | Use fresh samples and add protease/phosphatase inhibitors to lysis buffer.[13][15] |
Table 2: Common Western Blotting Problems and Solutions.
Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
This protocol outlines a general procedure for assessing cell viability after treatment with this compound using an MTS-based assay.
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the predetermined optimal seeding density in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of sterile PBS to the perimeter wells to reduce edge effects.[8]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.[8]
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.
-
-
Data Acquisition:
-
Gently shake the plate to ensure the formazan product is evenly dissolved.
-
Measure the absorbance at 490 nm using a microplate reader.
-
References
- 1. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. captivatebio.com [captivatebio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell viability assay selection guide | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 14. biocompare.com [biocompare.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
Preventing YTX-465 precipitation in culture medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of YTX-465 in culture medium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] this compound is highly soluble in DMSO, allowing for the preparation of high-concentration stock solutions.[1][3]
Q2: What is the recommended storage condition for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.[1][2] For short-term storage (up to 1 month), -20°C is suitable, while for long-term storage (up to 6 months), -80°C is recommended.[1]
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%. However, it is best practice to keep the final DMSO concentration at or below 0.1% to minimize any potential off-target effects or cytotoxicity.[2][6] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A4: No, this compound is poorly soluble in aqueous solutions like water or PBS.[5] Attempting to dissolve it directly in these solvents will likely result in precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses the common issue of this compound precipitating out of solution when added to cell culture medium.
Problem: I observed a precipitate in my culture medium after adding this compound.
This is a frequent challenge when working with hydrophobic small molecules. The precipitate, often appearing as small crystals or cloudiness, can adversely affect your experiment by reducing the effective concentration of the compound and potentially harming the cells.
Below is a step-by-step guide to troubleshoot and prevent this issue.
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Step 1: Review Your Stock Solution Preparation
The quality and concentration of your stock solution are critical.
-
Solvent Quality: Ensure you are using anhydrous, high-purity, cell culture-grade DMSO. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.[2]
-
Stock Concentration: While this compound is highly soluble in DMSO, preparing an unnecessarily high stock concentration can increase the risk of precipitation upon dilution. A 10-20 mM stock is often sufficient for most cell culture experiments.
Step 2: Optimize Your Dilution Strategy
The method of dilution from your DMSO stock into the aqueous culture medium is the most common source of precipitation.
-
Avoid Direct Dilution: Do not add a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. This causes a rapid solvent change, leading to the compound "crashing out" of the solution.[2]
-
Perform Serial Dilutions in DMSO: The best practice is to perform serial dilutions of your high-concentration stock in 100% DMSO to create intermediate stocks.[2][6][7] From the final, lower-concentration DMSO stock, you can then make the final dilution into your culture medium. This ensures a smaller concentration gradient when transitioning to the aqueous environment.
Step 3: Consider the Culture Medium Composition and Conditions
-
Temperature: Ensure your culture medium is pre-warmed to 37°C before adding the this compound solution. Temperature can affect the solubility of media components and the compound itself.[8]
-
Serum Content: If your experimental design allows, using serum-containing medium for the final dilution can help. Serum proteins, like albumin, can bind to small molecules and help keep them in solution.[6]
-
Media Components: Be aware that high concentrations of certain salts or other components in complex, serum-free media can sometimes contribute to precipitation.[9][10][11]
Step 4: Refine the Final Dilution Step
-
Mixing: When adding the final DMSO-diluted this compound to the culture medium, mix gently but thoroughly by swirling or slowly pipetting up and down. Avoid vigorous vortexing, which can sometimes promote aggregation.
-
Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound. Check the literature for effective concentrations; for this compound, potent biological activity is often observed in the nanomolar to low micromolar range.[1][3][12]
Data and Protocols
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 458.51 g/mol | [1][3] |
| Solubility in DMSO | 100 mg/mL (218.10 mM) | [1][3] |
| Appearance | Solid powder | [12] |
Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a reliable method for preparing this compound solutions to minimize the risk of precipitation.
Materials:
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This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) complete cell culture medium
Experimental Workflow:
Caption: Workflow for preparing this compound solutions.
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out 4.59 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly. If needed, briefly sonicate or warm the tube to 37°C to ensure the compound is fully dissolved.[1]
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL) and store at -80°C.[1]
-
-
Prepare an Intermediate Dilution in DMSO (Example: 1 mM):
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
In a new sterile tube, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO to create a 1 mM intermediate stock.
-
Mix thoroughly by pipetting.
-
-
Prepare the Final Working Solution in Culture Medium (Example: 10 µM):
-
Add the appropriate volume of the 1 mM intermediate stock to your pre-warmed (37°C) complete culture medium. For example, to make 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of medium.
-
Mix immediately but gently by swirling the plate or pipetting up and down.
-
This results in a final DMSO concentration of 0.1%.
-
This compound Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase (SCD)
This compound is an inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme that plays a key role in fatty acid metabolism.[1][12][13] SCD catalyzes the introduction of a double bond into saturated fatty acids, primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively. These monounsaturated fatty acids are crucial components of cell membranes and lipid signaling molecules.
Caption: Simplified pathway showing this compound inhibition of SCD.
References
- 1. glpbio.com [glpbio.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. This compound | 2225824-53-1 | SCD | MOLNOVA [molnova.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and root cause analysis of cell culture media precipitates in the viral deactivation treatment with high-temperature/short-time method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cenmed.com [cenmed.com]
- 13. This compound - MedChem Express [bioscience.co.uk]
Interpreting unexpected results with YTX-465
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using YTX-465. The information is intended for scientists and drug development professionals to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of stearoyl-CoA desaturase (SCD).[1][2][3][4] It specifically targets Ole1, the yeast homolog of SCD, and mammalian SCD1.[1][2][3] By inhibiting these enzymes, this compound reduces the conversion of saturated fatty acids to monounsaturated fatty acids, thereby decreasing the overall desaturation of lipids within the cell.[1][5] This activity has been shown to ameliorate the cytotoxicity of α-synuclein, making it a compound of interest in the research of Parkinson's disease and other synucleinopathies.[1][2][3][5]
Q2: What are the recommended in vitro concentrations and incubation times for this compound?
Based on published data, effective concentrations for this compound in yeast models range from 0.03 µM to 0.25 µM.[1][4] A concentration of 0.05 µM has been shown to rescue the growth of yeast expressing α-synuclein.[1][4] Incubation times can vary from 4 to 8 hours for observing effects on protein levels and fatty acid desaturation.[1][4] For α-synuclein toxicity rescue experiments, incubation can extend from 0 to 2 days.[1][3][4]
Q3: How should this compound be prepared and stored?
This compound is soluble in DMSO.[1][4] For stock solutions, it is recommended to dissolve the compound in DMSO at a concentration of 100 mg/mL (218.10 mM).[1][4] To enhance solubility, gentle warming to 37°C and sonication may be necessary.[1] Stock solutions should be aliquoted and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Unexpected Result 1: No significant decrease in lipid desaturation observed after this compound treatment.
Possible Causes and Troubleshooting Steps:
-
Compound Instability:
-
Incorrect Concentration:
-
Action: Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Effective concentrations in yeast have been observed as low as 0.03 µM for a 50% reduction in desaturation.[1][4]
-
-
Cell Health and Density:
-
Action: Monitor cell viability and ensure cells are in the logarithmic growth phase during treatment. High cell density can sometimes reduce the effective concentration of the compound per cell.
-
-
Assay Sensitivity:
-
Action: Confirm that your lipid extraction and analysis methods (e.g., GC-MS, lipidomics) are sensitive enough to detect changes in fatty acid saturation.
-
Unexpected Result 2: Increased or unchanged levels of α-synuclein aggregation despite this compound treatment.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Compound Potency:
-
Cellular Model Differences:
-
Action: The effects of this compound on α-synuclein have been characterized in yeast models.[5] The response in mammalian or other model systems may differ. Consider optimizing the treatment conditions for your specific model.
-
-
Advanced Aggregation State:
-
Action: this compound may be more effective at preventing the initial stages of α-synuclein aggregation rather than reversing established aggregates. Consider initiating treatment at earlier time points in your experimental model.
-
Unexpected Result 3: Increased Ole1/SCD1 protein levels following this compound treatment.
This is an expected outcome due to a negative feedback loop.[1][4]
-
Explanation: Inhibition of Ole1/SCD1 activity by this compound can lead to a compensatory upregulation of the enzyme's expression as the cell attempts to restore lipid homeostasis.[1][4]
-
Recommendation: This can be a useful pharmacodynamic marker. Correlate the increase in Ole1/SCD1 protein with a decrease in the desaturation index to confirm target engagement.
Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Target | Value | Cell System | Reference |
| IC50 | Ole1 | 0.039 µM | Yeast | [1][2][3] |
| IC50 | SCD1 | 30.4 µM | Mammalian | [1][2][3] |
| EC50 (α-syn toxicity rescue) | α-synuclein | 0.013 µM | Yeast | [1][3][4] |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Fatty Acid Desaturation in Yeast
-
Yeast Culture: Grow wild-type yeast strains to the mid-logarithmic phase in appropriate media.
-
This compound Treatment: Treat yeast cultures with a range of this compound concentrations (e.g., 0, 0.03, 0.09, 0.27, 0.81 µM) for 6 hours.[1][4]
-
Lipid Extraction: Harvest the yeast cells and perform a total lipid extraction using a suitable method (e.g., Folch method).
-
Fatty Acid Analysis: Analyze the fatty acid composition using gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Calculate the desaturation index (DI) as the ratio of monounsaturated to saturated fatty acids.
Protocol 2: α-Synuclein Toxicity Rescue Assay in Yeast
-
Yeast Culture: Use a yeast strain engineered to express α-synuclein.
-
Spotting Assay: Serially dilute the yeast cultures and spot them onto agar plates containing various concentrations of this compound (e.g., 0 µM and 0.05 µM).
-
Incubation: Incubate the plates at an appropriate temperature for 2 days.[1][4]
-
Analysis: Monitor and compare the growth of the yeast spots at different this compound concentrations. Improved growth in the presence of this compound indicates a rescue from α-synuclein-induced toxicity.
Visualizations
Caption: this compound inhibits the SCD1/Ole1 enzyme.
Caption: Troubleshooting workflow for unexpected results.
References
YTX-465 dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dose-response curve of YTX-465. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of stearoyl-CoA desaturase (SCD).[1][2][3][4] SCD is an enzyme that catalyzes the synthesis of monounsaturated fatty acids. By inhibiting SCD, this compound reduces the levels of these lipids, which can ameliorate α-synuclein cytotoxicity, a key factor in Parkinson's disease and other synucleinopathies.[1][5]
Q2: What are the known IC50 and EC50 values for this compound?
A2: The inhibitory and effective concentrations of this compound have been characterized in several in vitro models. A summary of these values is provided in the table below.
| Parameter | Target/Assay | Value | Reference |
| IC50 | Ole1 | 0.039 µM | [1][2][3] |
| IC50 | SCD1 | 30.4 µM | [1][2][3] |
| EC50 | α-synuclein toxicity rescue | 0.013 µM | [1][3][6] |
Q3: What is the recommended starting concentration range for a dose-response experiment?
A3: Based on the available data, a good starting point for a dose-response curve would be to test a wide range of concentrations spanning several orders of magnitude around the known EC50 value. A suggested range is from 1 nM to 10,000 nM (10 µM).[1][3][6] This range should allow for the characterization of the full dose-response curve, including the minimal effective concentration and the concentration at which toxicity might be observed.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO, and a stock solution of 100 mg/mL (218.10 mM) can be prepared.[1][6] To improve solubility, gentle warming to 37°C and sonication may be necessary.[1] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Q1: I am not observing the expected biological effect. What are some potential reasons?
A1: Several factors could contribute to a lack of effect. Consider the following:
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Concentration Range: Ensure your dose-response curve covers a sufficiently wide range of concentrations. Refer to the table above for known effective concentrations.
-
Solubility: this compound may precipitate out of solution, especially at higher concentrations or in aqueous media. Ensure the compound is fully dissolved in your final assay medium. You may need to adjust the final DMSO concentration.
-
Cell Type and Density: The response to this compound can be cell-type dependent. Ensure the cell line you are using is appropriate and that the seeding density is optimal for the duration of the experiment.
-
Incubation Time: The duration of exposure to this compound is critical. Published experiments report incubation times ranging from 4 hours to 2 days.[1][3][6] You may need to optimize the incubation time for your specific assay.
Q2: I am observing cellular toxicity at concentrations where I expect to see a therapeutic effect. What can I do?
A2: Cellular toxicity can sometimes mask the desired biological effect. Here are some troubleshooting steps:
-
Lower the Concentration Range: The optimal therapeutic window for this compound may be narrow. Test lower concentrations to identify a range that provides the desired effect without significant toxicity.
-
Reduce Incubation Time: Shorter exposure times may be sufficient to observe the biological effect while minimizing toxicity.
-
Assess DMSO Toxicity: Ensure that the final concentration of DMSO in your assay is not exceeding a level that is toxic to your cells (typically <0.5%). Run a vehicle control with the highest concentration of DMSO used in your experiment.
-
Use a Different Assay: Some assays are more sensitive to non-specific toxicity. Consider using an orthogonal assay to confirm your results.
Experimental Protocols
Detailed Methodology for a this compound Dose-Response Curve Experiment in a Yeast Model of α-Synuclein Toxicity:
-
Yeast Strain and Culture Conditions:
-
Use a yeast strain engineered to express α-synuclein.
-
Culture the yeast in an appropriate selective medium to maintain plasmid expression.
-
-
Preparation of this compound Stock Solution:
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Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Serially dilute the stock solution in DMSO to prepare a range of concentrations for your experiment.
-
-
Dose-Response Assay:
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In a 96-well microplate, inoculate the α-synuclein-expressing yeast at a low starting density in fresh liquid medium.
-
Add the serially diluted this compound to the wells to achieve a final concentration range of 1 nM to 10,000 nM.[1][3][6] Include a vehicle control (DMSO only).
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Incubate the plate at 30°C with shaking for a period of 24 to 48 hours.
-
-
Measurement of Yeast Growth:
-
Measure the optical density (OD) of the yeast cultures at 600 nm at regular intervals (e.g., every 2-4 hours) using a microplate reader.
-
-
Data Analysis:
-
Plot the yeast growth (OD600) against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that gives half-maximal rescue of growth.
-
Visualizations
Caption: this compound inhibits SCD1, reducing monounsaturated fatty acids and α-synuclein toxicity.
Caption: Experimental workflow for determining the dose-response curve of this compound.
References
Mitigating YTX-465-induced cell stress
Welcome to the technical support center for YTX-465. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning unexpected cell stress.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of stearoyl-CoA desaturase (SCD).[1][2][3][4] It has been shown to be highly potent against the yeast homolog Ole1 and also inhibits mammalian SCD1, though at higher concentrations.[1][2][3] By inhibiting SCD, this compound reduces the desaturation of fatty acids, which can ameliorate α-synuclein cytotoxicity.[1][5]
Q2: I am observing unexpected cytotoxicity in my cell line after treatment with this compound. What could be the cause?
A2: While this compound is often used to rescue cells from α-synuclein-induced toxicity, high concentrations or prolonged exposure can potentially lead to cytotoxicity.[5] The optimal concentration of this compound is cell-type dependent and should be determined empirically. We recommend performing a dose-response curve to identify the optimal, non-toxic concentration for your specific cell line and experimental conditions.[6] Additionally, ensure the solvent (e.g., DMSO) concentration is consistent across all wells and is at a non-toxic level.[1]
Q3: Could this compound induce endoplasmic reticulum (ER) stress?
A3: As an inhibitor of fatty acid desaturation, this compound alters lipid metabolism, which could potentially lead to ER stress and activation of the Unfolded Protein Response (UPR).[7] The ER is a major site of lipid synthesis, and perturbations in lipid composition can affect ER function.[7] If you suspect ER stress, we recommend monitoring key UPR markers.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored at 4°C and protected from light. For stock solutions, it is recommended to store them in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent cell seeding, variations in drug concentration, or edge effects in multi-well plates.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding.
-
Use a calibrated multichannel pipette for adding cells and drug solutions.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS.
-
Verify the final concentration of the solvent is consistent across all wells.
-
Issue 2: No Observable Effect of this compound
-
Possible Cause: Drug degradation, incorrect concentration, or insufficient incubation time.
-
Troubleshooting Steps:
-
Ensure that this compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[1]
-
Prepare fresh dilutions of this compound for each experiment.
-
Verify the calculations for your serial dilutions.
-
Optimize the incubation time; the effects of this compound may be time-dependent. A time-course experiment is recommended.[6]
-
Issue 3: Signs of Cellular Stress (e.g., morphological changes, increased cell death)
-
Possible Cause: this compound concentration is too high, leading to off-target effects or significant disruption of lipid homeostasis.
-
Troubleshooting Steps:
Data Presentation
Table 1: this compound Inhibitory Concentrations
| Target | IC50 | Organism/System |
| Ole1 | 0.039 µM | Saccharomyces cerevisiae |
| SCD1 | 30.4 µM | Mammalian |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Example Dose-Response Data for this compound in an α-Synuclein Yeast Model
| This compound Concentration (µM) | Rescue of Growth (% of Wild-Type) |
| 0.01 | 25% |
| 0.05 | 40% |
| 0.1 | 35% |
| 0.5 | 20% |
| 1.0 | 10% |
Hypothetical data for illustrative purposes, based on trends described in the literature.[3]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used in the dilution series.
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Treatment: Remove the old medium from the cells and add 100 µL of the 2x drug dilutions to the appropriate wells.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a suitable assay, such as an MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).[9]
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Data Analysis: Normalize the data to the vehicle control and plot the results to determine the EC50 or the optimal non-toxic concentration.
Protocol 2: Assessing ER Stress by Monitoring XBP1 mRNA Splicing
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Experimental Setup: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a positive control for ER stress (e.g., tunicamycin or thapsigargin) and a vehicle control.
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RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a standard kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
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PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron that is spliced out by IRE1α upon its activation.[8]
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Gel Electrophoresis: Run the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.[8]
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Analysis: Quantify the band intensities to determine the ratio of spliced to unspliced XBP1 as an indicator of IRE1α activation and ER stress.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound | 2225824-53-1 | SCD | MOLNOVA [molnova.com]
- 4. cenmed.com [cenmed.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Efficacy of SCD1 Inhibitors: YTX-465 and CAY10566
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Stearoyl-CoA Desaturase 1 (SCD1) inhibitors, YTX-465 and CAY10566. While both compounds target the same key enzyme in lipid metabolism, their preclinical evaluations have largely focused on distinct therapeutic areas: this compound in neurodegenerative diseases, particularly Parkinson's disease, and CAY10566 in oncology. This document synthesizes the available experimental data to offer an objective comparison of their performance, supported by detailed methodologies and pathway visualizations.
Executive Summary
This compound and CAY10566 are both potent inhibitors of SCD1, a critical enzyme that catalyzes the synthesis of monounsaturated fatty acids. Inhibition of SCD1 has emerged as a promising therapeutic strategy in various diseases, including metabolic disorders, cancer, and neurodegeneration. This compound has demonstrated significant efficacy in models of Parkinson's disease by rescuing α-synuclein toxicity.[1][2] CAY10566 has been extensively studied for its anti-cancer properties, showing robust inhibition of tumor cell proliferation and induction of apoptosis in a wide range of cancer types.[3][4][5] More recently, the therapeutic potential of CAY10566 is also being explored in the context of neurodegenerative disorders.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of this compound and CAY10566 from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line/System | Endpoint | Result |
| α-synuclein Toxicity Rescue | Yeast | EC50 | 0.013 µM |
| Fatty Acid Desaturation | Wild-type Yeast | 50% reduction | 0.03 µM |
| Glioblastoma Cell Viability | Glioblastoma Stem Cells (GSCs) | EC50 | < 4 µM in 7 of 12 GSC lines[6] |
Table 2: In Vitro Efficacy of CAY10566
| Assay Type | Cell Line/System | Endpoint | IC50/EC50 |
| SCD1 Enzymatic Assay | Mouse | IC50 | 4.5 nM[7][8] |
| SCD1 Enzymatic Assay | Human | IC50 | 26 nM[7][8] |
| Fatty Acid Conversion | HepG2 cells | IC50 | 6.8 - 7.9 nM[7][8] |
| Cell Viability | Pancreatic Cancer (PANC-1) | IC50 | 142.4 nM[3] |
| Cell Proliferation | Swiss 3T3 cells | Concentration-dependent decrease | 0.0001 - 10 µM[8] |
| α-synuclein-induced Cytotoxicity | M17D neuroblastoma cells | Rescue | 10 µM[9] |
Table 3: In Vivo Efficacy of this compound
| Model | Treatment | Key Findings |
| Glioblastoma Mouse Model | Single agent and in combination with temozolomide | Increased median overall survival[10] |
| Parkinson's Disease Model | Not specified | Preclinical development ongoing[6] |
Table 4: In Vivo Efficacy of CAY10566
| Model | Treatment | Key Findings |
| Glioblastoma Xenograft | 50 mg/kg, oral | Significantly blocked tumor growth and improved survival[11] |
| High-Fat Diet-Induced Hepatic Steatosis (Mice) | Not specified | Decreased hepatic steatosis and lipid droplet accumulation[12][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Yeast-Based α-Synuclein Toxicity Assay
This assay is used to screen for compounds that can rescue the toxic effects of α-synuclein expression in yeast.
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Yeast Strain: Saccharomyces cerevisiae strains engineered to express human α-synuclein under the control of a galactose-inducible promoter.
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Culture Media: Synthetic complete medium lacking uracil and containing 2% raffinose (non-inducing) or 2% galactose (inducing).
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Procedure:
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Yeast cells are grown overnight in non-inducing medium.
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The culture is then diluted in inducing medium to an OD600 of 0.1.
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The test compound (e.g., this compound) is added at various concentrations.
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Cultures are incubated at 30°C with shaking.
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Cell growth is monitored over time by measuring the OD600.
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For spotting assays, serial dilutions of the cultures are spotted onto agar plates with inducing and non-inducing media and incubated for 2-3 days.
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Endpoint: Increased yeast growth in the presence of the compound compared to the vehicle control indicates a rescue from α-synuclein toxicity.
SCD1 Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the activity of the SCD1 enzyme.
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Enzyme Source: Microsomes prepared from cells overexpressing SCD1 (e.g., Sf9 cells or liver microsomes from treated animals).
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Substrate: [1-14C]-stearoyl-CoA or a similar radiolabeled saturated fatty acyl-CoA.
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Reaction Buffer: Phosphate buffer (pH 7.2) containing NADH, ATP, Coenzyme A, and BSA.
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Procedure:
-
The reaction is initiated by adding the enzyme source to the reaction buffer containing the substrate and the test compound at various concentrations.
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The mixture is incubated at 37°C for a specified time (e.g., 15-30 minutes).
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The reaction is stopped by adding a solution of potassium hydroxide in methanol.
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Fatty acids are extracted using a solvent system (e.g., hexane).
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The monounsaturated and saturated fatty acids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
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Endpoint: The amount of radioactivity in the monounsaturated fatty acid product is quantified using a scintillation counter. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
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Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
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Reagents: MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
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Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
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The cells are treated with the test compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours).
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MTT solution is added to each well and the plate is incubated for 2-4 hours at 37°C.
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The formazan crystals are dissolved by adding the solubilization solution.
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The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
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Endpoint: The absorbance is proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
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Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
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Tumor Cells: Human cancer cell lines (e.g., glioblastoma, pancreatic cancer).
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Procedure:
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A specific number of tumor cells are injected subcutaneously or orthotopically into the mice.
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Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
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The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.
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Tumor size is measured regularly using calipers.
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Animal body weight and general health are monitored throughout the study.
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Endpoint: The primary endpoint is typically tumor growth inhibition. Other endpoints can include overall survival, body weight changes, and analysis of biomarkers in the tumor tissue upon study completion.
Signaling Pathways and Mechanisms of Action
Both this compound and CAY10566 exert their effects by inhibiting SCD1, which leads to a decrease in the levels of monounsaturated fatty acids (MUFAs) like oleic acid and an increase in saturated fatty acids (SFAs). This shift in the cellular lipid profile triggers various downstream signaling events.
SCD1 Inhibition and Downstream Effects
The inhibition of SCD1 disrupts lipid homeostasis, leading to cellular stress and activation of compensatory signaling pathways.
Caption: Inhibition of SCD1 by this compound and CAY10566.
CAY10566, AMPK, and SREBP Signaling in Cancer
In cancer cells, the inhibition of SCD1 by CAY10566 has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor, and inhibit Sterol Regulatory Element-Binding Protein (SREBP) signaling, a master regulator of lipogenesis. This dual effect contributes to the anti-tumor activity of CAY10566.
Caption: CAY10566 signaling in cancer cells.
This compound and α-Synuclein Toxicity Rescue
In the context of Parkinson's disease, this compound is thought to rescue α-synuclein toxicity by altering the lipid composition of cellular membranes, thereby reducing the aggregation of α-synuclein.
Caption: this compound mechanism in α-synuclein toxicity.
Conclusion
This compound and CAY10566 are both potent inhibitors of SCD1 with distinct and compelling preclinical data in different therapeutic areas. This compound shows great promise for the treatment of neurodegenerative diseases like Parkinson's by mitigating α-synuclein-mediated toxicity. CAY10566 has a well-established profile as an anti-cancer agent, with demonstrated efficacy in a multitude of cancer models, and its potential in neurodegeneration is an active area of investigation.
The choice between these two compounds for a specific research or drug development program will largely depend on the therapeutic indication of interest. Further head-to-head comparative studies, particularly in overlapping disease models, would be invaluable for a more direct assessment of their relative efficacy and for elucidating the nuances of their mechanisms of action. This guide serves as a foundational resource for researchers to navigate the current landscape of these two important SCD1 inhibitors.
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YTX-7739 exerts antitumor efficacy in models of glioblastoma through DNLS targeting | BioWorld [bioworld.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy | Aging [aging-us.com]
- 13. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
YTX-465 vs. YTX-7739: A Comparative Guide to Two Stearoyl-CoA Desaturase Inhibitors for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational compounds, YTX-465 and YTX-7739, both of which have been explored for their neuroprotective potential through the inhibition of stearoyl-CoA desaturase (SCD). The information presented is based on publicly available preclinical and early clinical data.
Introduction
This compound and YTX-7739 are small molecule inhibitors of stearoyl-CoA desaturase (SCD), an enzyme that plays a crucial role in lipid metabolism by catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids.[1][2] Dysregulation of lipid metabolism has been implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease, through its influence on α-synuclein aggregation and toxicity.[3][4] Both this compound and YTX-7739 have emerged from discovery programs aimed at identifying disease-modifying therapies for synucleinopathies.
Mechanism of Action: Targeting Stearoyl-CoA Desaturase
The primary mechanism of action for both this compound and YTX-7739 is the inhibition of SCD.[2][5] SCD converts saturated fatty acids, such as palmitic acid (16:0) and stearic acid (18:0), into monounsaturated fatty acids, like palmitoleic acid (16:1) and oleic acid (18:1). An imbalance in the ratio of saturated to monounsaturated fatty acids can affect cell membrane fluidity and lipid droplet formation, processes that are thought to be linked to the misfolding and aggregation of α-synuclein.[3][4] By inhibiting SCD, these compounds aim to restore a healthier lipid profile within neurons, thereby reducing α-synuclein-mediated toxicity and providing neuroprotection.
dot
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and YTX-7739.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC50 / EC50 | Reference |
| This compound | Ole1 (yeast SCD homolog) | Enzymatic Assay | 39 nM (IC50) | [5] |
| Human SCD1 | Enzymatic Assay | 30.4 µM (IC50) | [5] | |
| α-synuclein toxicity rescue | Yeast-based assay | 13-15 nM (EC50) | [5] | |
| YTX-7739 | Human SCD | Enzymatic Assay | 12 nM (IC50) | --- |
Table 2: Preclinical and Clinical Observations
| Compound | Model System | Key Findings | Reference |
| This compound | Yeast expressing α-synuclein | Rescues α-synuclein-induced toxicity. | [5] |
| In vivo neuroprotection models | Data not publicly available. | ||
| YTX-7739 | Mouse model of Parkinson's Disease | Improved motor function and reduced α-synuclein pathology. | [6] |
| Phase 1a Clinical Trial (Healthy Volunteers) | Generally well-tolerated; demonstrated target engagement. | --- | |
| Phase 1b Clinical Trial (Parkinson's Patients) | Generally well-tolerated; showed evidence of target engagement in the CNS. | --- | |
| Mouse model of Glioblastoma | Increased median overall survival, both as monotherapy and in combination with temozolomide. | --- |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used in the evaluation of this compound and YTX-7739.
Stearoyl-CoA Desaturase (SCD1) Enzymatic Assay
This assay measures the direct inhibitory activity of a compound on the SCD1 enzyme.
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Enzyme Source: Microsomes from cells overexpressing human SCD1 or rat liver microsomes.
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Substrate: [14C]-Stearoyl-CoA.
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Assay Buffer: Typically a phosphate or Tris-based buffer at physiological pH containing co-factors such as NADH and ATP.
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Procedure:
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Prepare a reaction mixture containing the assay buffer, NADH, ATP, and the microsomal enzyme preparation.
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Add the test compound (e.g., this compound or YTX-7739) at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
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Initiate the reaction by adding the [14C]-Stearoyl-CoA substrate.
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Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
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Stop the reaction by adding a strong base (e.g., KOH) to saponify the lipids.
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Acidify the mixture to protonate the fatty acids.
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Extract the fatty acids using an organic solvent (e.g., hexane).
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Separate the saturated ([14C]-stearic acid) and monounsaturated ([14C]-oleic acid) fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Quantify the amount of radioactivity in the stearic acid and oleic acid spots/peaks using a scintillation counter or other appropriate detector.
-
Calculate the percent inhibition of SCD1 activity at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Yeast-Based α-Synuclein Toxicity Rescue Assay
This cellular assay assesses the ability of a compound to mitigate the toxic effects of α-synuclein expression in a yeast model.
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Yeast Strain: Saccharomyces cerevisiae strain engineered to express human α-synuclein under the control of an inducible promoter (e.g., GAL1).
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Growth Media: Synthetic defined (SD) medium lacking a specific nutrient for plasmid selection (e.g., uracil) and containing either glucose (represses α-synuclein expression) or galactose (induces α-synuclein expression).
-
Procedure:
-
Grow the yeast strain overnight in SD medium containing glucose.
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Wash the cells and resuspend them in SD medium containing galactose to induce α-synuclein expression.
-
Dispense the cell suspension into a multi-well plate.
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Add the test compound (e.g., this compound) at various concentrations to the wells. Include a vehicle control.
-
Incubate the plate at 30°C with shaking.
-
Monitor yeast growth over time by measuring the optical density at 600 nm (OD600) using a plate reader.
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The rescue of α-synuclein toxicity is observed as an increase in yeast growth in the presence of the compound compared to the vehicle control.
-
Calculate the EC50 value, the concentration of the compound that results in 50% of the maximal rescue effect.
-
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References
- 1. Yeast-Based Screens to Target Alpha-Synuclein Toxicity [pubmed.ncbi.nlm.nih.gov]
- 2. A novel yeast‐based screening system for potential compounds that can alleviate human α‐synuclein toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a-novel-yeast-based-screening-system-for-potential-compounds-that-can-alleviate-human-synuclein-toxicity - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Data to build on | Drug Discovery News [drugdiscoverynews.com]
Specificity of YTX-465 Compared to Other SCD1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Its role in various pathological conditions, including metabolic diseases, neurodegenerative disorders, and cancer, has made it a compelling target for therapeutic intervention. YTX-465 has emerged as a novel SCD1 inhibitor with potential therapeutic applications. This guide provides an objective comparison of the specificity and performance of this compound against other known SCD1 inhibitors, supported by available experimental data.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other SCD1 inhibitors against SCD1 from different species. Potency is presented as the half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit 50% of the enzyme's activity.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | human SCD1 | 30,400 | [1] |
| Ole1 (yeast homolog) | 39 | [1] | |
| A939572 | human SCD1 | 37 | [1] |
| mouse SCD1 | <4 | [1] | |
| CAY10566 | human SCD1 | 26 | [2][3] |
| mouse SCD1 | 4.5 | [2][3] | |
| MK-8245 | human SCD1 | 1 | [4] |
| mouse SCD1 | 3 | [4] | |
| rat SCD1 | 3 | [4] | |
| Aramchol | - | Downregulates SCD1 expression | [5] |
| MF-438 | rat SCD1 | 2.3 | [6] |
Note: A lower IC50 value indicates a higher potency. Data for Aramchol is presented differently as it primarily acts by downregulating the expression of the SCD1 enzyme rather than by direct inhibition of its activity.
Specificity Profile
A crucial aspect of a drug's profile is its specificity for the intended target. High specificity minimizes off-target effects and potential toxicity. While comprehensive data on the selectivity of this compound against other human desaturase isoforms is not yet publicly available, some information exists for other SCD1 inhibitors.
| Inhibitor | Selectivity Information | Reference |
| This compound | Data on selectivity against other human desaturases (SCD5, Δ5/Δ6-desaturase) is not currently available. | |
| A939572 | Selective for SCD1 over a range of kinases and hERG channels. | |
| CAY10566 | Selective against Δ5 and Δ6 desaturases. | [7] |
| MK-8245 | Designed to be a liver-targeted SCD inhibitor. | [8] |
| Novel Analog (8g) | Shown to be selective against Δ5 and Δ6 desaturases. | [7] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches related to SCD1 inhibition, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway of SCD1 and the point of intervention for inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmed.org [esmed.org]
- 7. Novel, potent, selective, and metabolically stable stearoyl-CoA desaturase (SCD) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
YTX-465 Demonstrates Potent Efficacy in Models of Stearoyl-CoA Desaturase Inhibition, Offering a Promising Alternative to Genetic Knockdown
For researchers in neurodegenerative disease and metabolic disorders, the small molecule YTX-465 is emerging as a powerful tool for inhibiting Stearoyl-CoA Desaturase (SCD), a key enzyme in fatty acid metabolism. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, against genetic SCD knockdown and other SCD inhibitors, offering insights for drug development professionals and scientists in the field.
This compound acts as a potent inhibitor of SCD, the enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids.[1][2][3] This inhibition of fatty acid desaturation has been shown to be a promising therapeutic strategy, particularly in the context of synucleinopathies such as Parkinson's disease, by ameliorating α-synuclein cytotoxicity.[1][2][4]
Comparative Efficacy of this compound
This compound distinguishes itself through its high potency, particularly against the yeast homolog of human SCD, Ole1. Experimental data demonstrates its ability to rescue α-synuclein-induced toxicity and reduce lipid desaturation at nanomolar concentrations.
| Compound/Method | Target | IC50 / EC50 | Key Efficacy Results | Reference |
| This compound | Ole1 (yeast SCD) | IC50: 0.039 µM | Rescued growth of α-synuclein-expressing yeast with an EC50 of 0.013 µM.[1][2][5] | [1][2][5] |
| SCD1 (human) | IC50: 30.4 µM | - | [1][2][3] | |
| Alternative SCD Inhibitors | ||||
| MF-438 | rSCD1 | EC50: 2.3 nM | Orally bioavailable.[6] | [6] |
| A939572 | mSCD1, hSCD1 | IC50: <4 nM, 37 nM | Potent inhibitor.[6] | [6] |
| MK-8245 | hSCD1, r/mSCD1 | IC50: 1 nM, 3 nM | Liver-targeting with anti-diabetic and anti-dyslipidemic functions.[6] | [6] |
| CVT-12012 | SCD (in HepG2) | IC50: 6.1 nM | Orally bioavailable.[5] | [5] |
| Genetic Knockdown | SCD1 gene | N/A | Mimics the biochemical effects of SCD inhibition, leading to reduced levels of monounsaturated fatty acids. | N/A |
Mechanism of Action and Signaling Pathway
This compound directly inhibits the enzymatic activity of SCD. This leads to a decrease in the production of monounsaturated fatty acids (MUFAs) like oleate and palmitoleate from their saturated precursors, stearoyl-CoA and palmitoyl-CoA. The resulting shift in the cellular lipid profile, specifically the ratio of saturated to monounsaturated fatty acids, is believed to underlie the therapeutic effects observed in models of α-synuclein toxicity. This alteration in lipid composition can impact membrane fluidity and cellular signaling pathways that are disrupted in disease states.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 2225824-53-1 | SCD | MOLNOVA [molnova.com]
- 6. Stearoyl-CoA Desaturase (SCD) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
YTX-465: A Lipidomics-Validated Approach to Modulating Cellular Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YTX-465, a potent inhibitor of Stearoyl-CoA Desaturase (SCD), with other alternatives, supported by experimental data. This compound and its clinical-stage derivative, YTX-7739, have emerged as promising therapeutic candidates for neurodegenerative diseases, particularly Parkinson's disease, by targeting the dysregulation of lipid metabolism.
Mechanism of Action: Targeting Lipid Desaturation
This compound exerts its effects by inhibiting Stearoyl-CoA Desaturase (SCD), a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). This inhibition leads to a decrease in the cellular pool of MUFAs, such as oleic acid (C18:1) and palmitoleic acid (C16:1), and a relative increase in SFAs like stearic acid (C18:0) and palmitic acid (C16:0). This modulation of the cellular lipid profile has been shown to mitigate the toxicity of α-synuclein, a protein central to the pathology of Parkinson's disease.[1]
The signaling pathway below illustrates the central role of SCD in lipid metabolism and the point of intervention for this compound.
Caption: this compound inhibits SCD, blocking the conversion of SFAs to MUFAs.
Comparative Performance of SCD Inhibitors
The following table summarizes the in vitro potency of this compound and other small molecule SCD inhibitors. The data for YTX-7739, a close analog of this compound, provides a direct comparison with the reference compound CAY10566.
| Compound | Target | IC50 (nM) | Assay System | Reference |
| This compound | SCD / Ole1 | 39 / 30,400 | Not Specified | [2] |
| YTX-7739 | SCD | 1.6 | Rat Liver Microsomes | [3] |
| CAY10566 | SCD | 3.7 | Rat Liver Microsomes | [3] |
| A939572 | mSCD1 / hSCD1 | <4 / 37 | Not Specified | [2] |
| MK-8245 | hSCD1 / rSCD1 | 1 / 3 | Not Specified | [2] |
| MF-438 | rSCD1 | 2.3 (EC50) | Not Specified | [2] |
Note: Data for A939572, MK-8245, and MF-438 are from different experimental systems and should be compared with caution.
Quantitative Lipidomic Effects of YTX-7739
Treatment with YTX-7739 demonstrates a clear, dose-dependent reduction in the desaturation of C16 and C18 fatty acids, a direct measure of SCD inhibition.
| Treatment Group | C16 Desaturation Index (% Reduction) | C18 Desaturation Index (% Reduction) | Tissue/Cell Type | Reference |
| YTX-7739 (0.1 µM) | ~50% | ~50% | M17 Neuroblastoma Cells | [3] |
| YTX-7739 (1 µM) | ~75% | ~80% | M17 Neuroblastoma Cells | [3] |
| YTX-7739 (30 mg/kg) | 73% (maximal) | 68% (maximal) | Rat Plasma | [4] |
| YTX-7739 (30 mg/kg) | 50% (maximal) | 48% (maximal) | Rat Brain | [4] |
Alternative Therapeutic Strategies
Other strategies targeting lipid metabolism for neurodegenerative diseases are also under investigation. These include the inhibition of other SCD isoforms like SCD5 and enzymes such as hormone-sensitive lipase (LIPE). While direct comparative lipidomics data with this compound is not yet available, these approaches represent alternative methods to modulate cellular lipid composition.
Experimental Protocols: Lipidomics Analysis
The following is a representative workflow for a targeted lipidomics experiment to validate the effects of a compound like this compound on cellular fatty acid composition.
Caption: A typical workflow for analyzing fatty acid composition.
Detailed Methodology:
1. Cell Culture and Treatment:
-
Plate cells (e.g., M17 neuroblastoma cells) at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
2. Lipid Extraction (Folch Method):
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cells to lyse them and solubilize lipids.
-
Scrape the cells and transfer the lysate to a glass tube.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
3. Fatty Acid Methyl Ester (FAME) Derivatization:
-
Dry the extracted lipids under a stream of nitrogen.
-
Resuspend the lipid film in a solution of 2% sulfuric acid in methanol.
-
Heat the mixture at 80°C for 1 hour to convert fatty acids to their methyl esters.
-
After cooling, add hexane and water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
4. GC-MS Analysis:
-
Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME separation).
-
Use a temperature gradient to separate the different FAMEs based on their boiling points and polarity.
-
The eluting compounds are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.
5. Data Analysis:
-
Integrate the peak areas for each identified fatty acid methyl ester.
-
Quantify the absolute or relative amounts of each fatty acid.
-
Calculate the desaturation index by dividing the amount of the monounsaturated fatty acid by the amount of its corresponding saturated fatty acid (e.g., C18:1/C18:0 and C16:1/C16:0).
-
Perform statistical analysis to determine the significance of the changes observed with this compound treatment compared to the control.
References
- 1. researchgate.net [researchgate.net]
- 2. Stearoyl-CoA Desaturase (SCD) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-clinical Pharmacology of YTX-7739: a Clinical Stage Stearoyl-CoA Desaturase Inhibitor Being Developed for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Stearoyl-CoA Desaturase Inhibitors: A Comparative Guide for Neurodegeneration Research
A comprehensive review of leading Stearoyl-CoA Desaturase (SCD) inhibitors, their efficacy in preclinical models of neurodegenerative diseases, and detailed experimental methodologies for their evaluation.
The landscape of therapeutic development for neurodegenerative diseases is increasingly focused on novel targets that address the underlying cellular pathologies. One such promising target is Stearoyl-CoA Desaturase (SCD), a key enzyme in lipid metabolism responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Dysregulation of lipid metabolism has been implicated in the pathogenesis of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease, making SCD a compelling target for intervention.[1][2] Inhibition of SCD has been shown to mitigate α-synuclein toxicity, a hallmark of Parkinson's disease, and to reverse immune and synaptic impairments in models of Alzheimer's disease.[3][4][5]
This guide provides a comparative overview of prominent SCD inhibitors that have been investigated in the context of neurodegeneration. We present available quantitative data on their potency and efficacy, detail the experimental protocols used to assess their effects, and visualize the key signaling pathways involved. This resource is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the therapeutic potential of SCD inhibition for neurodegenerative diseases.
Comparative Efficacy of SCD Inhibitors
Several small molecule inhibitors of SCD have demonstrated therapeutic potential in preclinical studies. Below is a summary of key quantitative data for some of the most studied compounds.
| Inhibitor | Target(s) | IC50 | Preclinical Model | Key Efficacy Findings | Reference |
| YTX-7739 | SCD | Not explicitly stated in reviewed articles | α-synuclein mouse model of Parkinson's Disease | Prevented progressive motor deficits. Restored the physiological α-synuclein tetramer-to-monomer ratio. Enhanced survival of dopaminergic neurons. Reduced pathological α-synuclein levels. | [3][6][7][8] |
| MF-438 | SCD1 | 2.3 nM (rat SCD1) | In vitro neuroblastoma cells | Reduced α-synuclein 3K protein levels. | [2][9][10][11][12] |
| CAY10566 | SCD1 | 4.5 nM (mouse), 26 nM (human) | A53T α-synuclein neurospheres | Reversed abnormal fatty acid profiles. Reduced pathogenic α-synuclein levels. | [4][13][14] |
| "5b" | SCD | Not explicitly stated in reviewed articles | Wild-type and 3K α-synuclein mouse models of Parkinson's Disease | Prevented gait deficits and resting tremor. Increased α-synuclein tetramers and reduced proteinase K-resistant aggregates. | [5][15] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of SCD inhibition in neurodegeneration are believed to be mediated through multiple pathways, primarily involving the modulation of lipid metabolism, reduction of lipotoxicity, and attenuation of neuroinflammation.
Proposed Mechanism of SCD Inhibition in Neurodegeneration
Caption: Proposed mechanism of SCD inhibitors in neurodegeneration.
General Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical evaluation of SCD inhibitors.
Detailed Experimental Protocols
In Vitro SCD Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against SCD activity.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells, which endogenously express SCD1, are commonly used.[13][16] Cells are cultured in appropriate media until confluent.
-
Tracer Incubation: Cells are incubated with a radiolabeled saturated fatty acid, such as [14C]-stearic acid, in the presence of varying concentrations of the test inhibitor or vehicle control (DMSO).[16]
-
Lipid Extraction: After incubation, total lipids are extracted from the cells using a method such as the Bligh-Dyer procedure.[17]
-
Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) to distinguish between the saturated substrate (e.g., stearic acid) and the monounsaturated product (e.g., oleic acid).
-
Data Analysis: The radioactivity of the corresponding lipid spots is quantified using a phosphorimager or liquid scintillation counting. The SCD activity is calculated as the ratio of [14C]-oleic acid to the sum of [14C]-stearic acid and [14C]-oleic acid. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[16]
Animal Models and In Vivo Efficacy Testing
Model: Transgenic mice expressing human wild-type or mutant (e.g., A53T, E46K "3K") α-synuclein under a neuronal promoter (e.g., Thy1).[2][5][18] These mice develop progressive motor deficits and α-synuclein pathology resembling Parkinson's disease.
Treatment Protocol:
-
SCD inhibitors (e.g., YTX-7739, "5b") are administered orally, for instance, mixed in the chow or drinking water.[3][5]
-
Treatment duration can range from several weeks to months, often starting before or at the onset of motor symptoms.[3][5]
Efficacy Endpoints:
-
Motor Function: Assessed using tests such as the rotarod, pole test, and gait analysis to measure balance, coordination, and motor deficits.
-
Histopathology: Brain tissue is analyzed post-mortem by immunohistochemistry for α-synuclein aggregates (including phosphorylated forms like pS129), dopaminergic neuron loss (tyrosine hydroxylase staining), and neuroinflammation markers.[3][19]
-
Biochemical Analysis: Brain homogenates are used to quantify levels of soluble and insoluble α-synuclein, as well as the ratio of α-synuclein tetramers to monomers, by Western blotting.[5]
-
Lipidomics: Brain and plasma samples are analyzed to confirm target engagement by measuring the fatty acid desaturation index (e.g., C16:1/C16:0 ratio).[7]
Model: The 3xTg-AD mouse model harbors three human transgenes (APP Swe, PSEN1 M146V, and MAPT P301L) and develops both amyloid-β plaques and tau pathology, along with age-dependent cognitive deficits.
Treatment Protocol:
-
SCD inhibitors can be administered via intracerebroventricular (ICV) infusion using osmotic mini-pumps to ensure direct brain delivery.[20]
-
A typical treatment duration is one month in symptomatic mice.[20]
Efficacy Endpoints:
-
Cognitive Function: Assessed using the Morris Water Maze to evaluate spatial learning and memory.[1][21][22][23]
-
Synaptic Plasticity: Dendritic spine density and structure in the hippocampus can be quantified using Golgi staining or fluorescent protein labeling.
-
Neuroinflammation: Microglial and astrocyte activation is assessed by immunohistochemistry for markers like Iba1 and GFAP.
-
Gene Expression: RNA sequencing of brain tissue (e.g., hippocampus) can identify changes in pathways related to lipid metabolism, immunity, and synaptic function.[20]
Key Experimental Procedures
Objective: To visualize and quantify α-synuclein pathology in brain tissue.
Methodology:
-
Tissue Preparation: Mice are perfused, and brains are fixed (e.g., in 70% ethanol/150 mM NaCl or formalin) and embedded in paraffin.[19][24] 7 µm sections are cut.[24]
-
Antigen Retrieval: Sections are deparaffinized and rehydrated, followed by antigen retrieval, often using heat (e.g., steam bath with 0.05% Tween-20).[19]
-
Blocking and Antibody Incubation: Endogenous peroxidase activity is quenched, and non-specific binding is blocked. Sections are then incubated with a primary antibody against α-synuclein (e.g., Syn-1, or an antibody specific for phosphorylated α-synuclein at Ser129) overnight at 4°C.[18][19]
-
Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.[19]
-
Counterstaining and Imaging: Sections are counterstained (e.g., with Mayer's hematoxylin), dehydrated, and coverslipped. Images are captured using a light microscope, and pathology can be qualitatively assessed or quantitatively analyzed using image analysis software.[19]
Objective: To assess hippocampal-dependent spatial learning and memory.
Methodology:
-
Apparatus: A circular pool is filled with opaque water (e.g., using non-toxic white paint for black mice). A hidden platform is submerged just below the water surface.[21][23] High-contrast spatial cues are placed around the room.[21][23]
-
Acquisition Phase: Mice undergo several trials per day for multiple consecutive days. In each trial, the mouse is released into the pool from a different starting position and must find the hidden platform. The time to find the platform (escape latency) and the path length are recorded by a video tracking system.[23]
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[23]
Objective: To profile the lipid composition of brain tissue and assess the impact of SCD inhibition.
Methodology:
-
Sample Preparation: Brain tissue is homogenized in cold water.[17]
-
Lipid Extraction: Lipids are extracted from the homogenate using a modified Bligh-Dyer method, which uses a chloroform/methanol/water solvent system.[17]
-
Mass Spectrometry Analysis: The lipid extract is analyzed by liquid chromatography-mass spectrometry (LC-MS).[25] This allows for the separation and identification of a wide range of lipid species.
-
Data Analysis: The resulting data is processed to identify and quantify individual lipid species. Key metrics, such as the ratio of monounsaturated to saturated fatty acids (desaturation index), are calculated to determine the extent of SCD inhibition.[7]
Conclusion
The inhibition of stearoyl-CoA desaturase represents a promising therapeutic strategy for neurodegenerative diseases. A growing body of preclinical evidence demonstrates that SCD inhibitors can effectively target key pathological mechanisms, including protein aggregation, neuroinflammation, and synaptic dysfunction. The data and protocols compiled in this guide offer a valuable resource for researchers aiming to further investigate and develop this class of compounds. Future studies should continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of SCD inhibitors to ensure brain penetrance and minimize potential peripheral side effects, ultimately paving the way for their clinical translation.
References
- 1. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 2. SCD Inhibition Protects from α-Synuclein-Induced Neurotoxicity But Is Toxic to Early Neuron Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yumanity Therapeutics’ YTX-7739 Demonstrates Prevention of Motor Function Deficits in a Parkinson’s Disease Mouse Model - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. A Stearoyl-Coenzyme A Desaturase Inhibitor Prevents Multiple Parkinson Disease Phenotypes in α-Synuclein Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. Non-clinical Pharmacology of YTX-7739: a Clinical Stage Stearoyl-CoA Desaturase Inhibitor Being Developed for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. MF-438 ≥99% (HPLC), Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. A Stearoyl–Coenzyme A Desaturase Inhibitor Prevents Multiple Parkinson Disease Phenotypes in α‐Synuclein Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lipidomic analysis reveals differences in the extent of remyelination in the brain and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuropathology in Mice Expressing Mouse Alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. researchgate.net [researchgate.net]
- 21. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. jneurosci.org [jneurosci.org]
- 25. Discovery of Lipidome Alterations Following Traumatic Brain Injury via High-Resolution Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of YTX-465 and Genetic SCD Inhibition: A Guide for Researchers
A detailed examination of the pharmacological and genetic approaches to inhibiting stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. This guide provides a comparative analysis of the small molecule inhibitor YTX-465 and genetic methods of SCD inhibition, supported by experimental data and detailed methodologies for researchers in drug development and related scientific fields.
Stearoyl-CoA desaturase (SCD) is a key enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Its role in various pathological processes, including metabolic diseases, cancer, and neurodegenerative disorders, has made it an attractive therapeutic target. This guide offers a comparative overview of two primary methods for inhibiting SCD activity: the pharmacological inhibitor this compound and genetic knockdown or knockout approaches.
Mechanism of Action
Both this compound and genetic SCD inhibition target the same enzyme, stearoyl-CoA desaturase, to reduce the levels of MUFAs and alter the cellular ratio of saturated to unsaturated fatty acids. This disruption of lipid homeostasis affects various cellular processes.
This compound is a small molecule inhibitor of stearoyl-CoA desaturase (SCD).[1] It is designed to penetrate the blood-brain barrier.[1] By inhibiting SCD, this compound aims to modulate the pathological cascade of alpha-synuclein, a protein implicated in Parkinson's disease and other neurodegenerative disorders.[1]
Genetic SCD inhibition involves the use of techniques like siRNA, shRNA, or gene knockout to reduce or eliminate the expression of the SCD1 gene.[2][3] This leads to a decrease in SCD enzyme levels and a subsequent reduction in MUFA synthesis. This approach has been widely used in preclinical research to study the physiological roles of SCD and its potential as a therapeutic target in various diseases, including cancer.[2][3]
Preclinical Efficacy: A Comparative Overview
Both pharmacological and genetic inhibition of SCD have demonstrated efficacy in various preclinical models, although the specific applications and available data differ.
This compound: Focus on Neurodegenerative Disease
Preclinical studies with this compound have primarily focused on its potential in neurodegenerative diseases, particularly Parkinson's disease. Yumanity Therapeutics reported that their lead program, YTX-7739 (an analog of this compound), demonstrated pharmacological, physiological, and behavioral preclinical proof of concept in a mouse model of Parkinson's disease.[1] The inhibition of SCD by YTX-7739 is proposed to normalize the interaction of pathological alpha-synuclein with membranes, thereby improving neuronal function and survival.[1]
Genetic SCD Inhibition: Broad Applications in Cancer and Metabolism
Genetic knockdown or knockout of SCD has been extensively studied in the context of cancer and metabolic disorders.
-
Cancer: In various cancer cell lines, including colorectal, prostate, and glioma, inhibition of SCD through genetic methods or small molecule inhibitors has been shown to suppress cell proliferation.[2]
-
Metabolic Disorders: Mice with a targeted disruption of the SCD1 gene (SCD1 knockout mice) exhibit reduced body adiposity, increased insulin sensitivity, and resistance to diet-induced weight gain.[4][5] These mice also show increased energy expenditure.[4]
| Feature | This compound | Genetic SCD Inhibition (SCD1 Knockout Mice) |
| Primary Disease Model | Parkinson's Disease[1] | Metabolic Disorders (Obesity, Insulin Resistance)[4][5], Cancer[2] |
| Key Preclinical Finding | Preclinical proof-of-concept in a mouse model of Parkinson's disease.[1] | Resistance to diet-induced obesity, increased insulin sensitivity.[4][5] |
| Reported In Vivo Effects | Rescue or prevention of alpha-synuclein toxicity.[1] | Reduced body fat mass, increased energy expenditure, increased oxygen consumption.[4] |
Impact on Cellular Signaling Pathways
Inhibition of SCD, through both pharmacological and genetic means, has been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and survival. The majority of this research has been conducted in the context of cancer.
Wnt/β-catenin Signaling
SCD activity is required for the production of active, lipid-modified Wnt proteins.[6][7] Inhibition of SCD, either pharmacologically or genetically, leads to a reduction in Wnt secretion and subsequent downregulation of the Wnt/β-catenin signaling pathway.[6][7][8] This has been observed to suppress the growth of cancer stem cells.[9]
PI3K/Akt Signaling
SCD inhibition has been shown to decrease the activation of the PI3K/Akt signaling pathway.[10] This is achieved by reducing the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in this pathway.[2][10] The downregulation of Akt signaling can lead to decreased cell proliferation and survival.
Experimental Protocols
Pharmacological Inhibition with this compound (In Vivo)
While specific administration protocols for this compound in preclinical studies are proprietary, a general approach for administering a small molecule inhibitor to mice in a Parkinson's disease model would involve the following steps. This is a generalized protocol and would require optimization for a specific compound like this compound.
-
Animal Model: Utilize a relevant mouse model of Parkinson's disease, such as one induced by 6-hydroxydopamine (6-OHDA) or by overexpressing a mutated form of α-synuclein (e.g., AAV-A53T).[11]
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO, followed by dilution in saline or a cyclodextrin-based formulation) to the desired concentration.
-
Administration: Administer the compound to the mice via an appropriate route, such as oral gavage or intraperitoneal injection. The dosing frequency and duration would be determined by the pharmacokinetic properties of this compound.
-
Behavioral Assessment: Perform behavioral tests to assess motor function, such as the rotarod test, cylinder test, or gait analysis.[11]
-
Histological and Biochemical Analysis: At the end of the study, collect brain tissue for histological analysis (e.g., immunohistochemistry for α-synuclein aggregates) and biochemical analysis (e.g., Western blotting for key signaling proteins, lipidomics).
Genetic Inhibition via shRNA-mediated Knockdown (In Vivo)
This protocol describes a general method for in vivo gene knockdown using shRNA delivered via a retroviral vector, which can be adapted for targeting SCD.
-
shRNA Design and Vector Construction: Design shRNA sequences targeting the mouse Scd1 gene. Clone these sequences into a suitable retroviral or lentiviral vector.[12][13][14]
-
Virus Production: Transfect packaging cells (e.g., HEK293T) with the shRNA vector and packaging plasmids to produce viral particles.
-
Transduction of Hematopoietic Stem Cells: Isolate hematopoietic stem cells from the bone marrow of donor mice and transduce them with the shRNA-containing virus.[15]
-
Bone Marrow Transplantation: Irradiate recipient mice to ablate their native bone marrow and then transplant the transduced hematopoietic stem cells via intravenous injection.[15]
-
Analysis of Knockdown and Phenotype: After a period of engraftment, confirm the knockdown of SCD1 in relevant tissues (e.g., liver, adipose tissue) by qPCR or Western blotting. Assess the phenotype of the mice, including metabolic parameters and lipid profiles.
Lipidomic Analysis
Both pharmacological and genetic inhibition of SCD are expected to cause significant alterations in the lipid profiles of cells and tissues. A comprehensive lipidomic analysis is crucial for understanding the downstream effects of SCD inhibition.
| Lipid Class | Expected Change with SCD Inhibition | Rationale |
| Monounsaturated Fatty Acids (MUFAs) | Decrease | Direct consequence of SCD enzyme inhibition. |
| Saturated Fatty Acids (SFAs) | Increase | Accumulation of SCD substrates. |
| Triglycerides (TAGs) | Decrease | Reduced availability of MUFAs for TAG synthesis.[4] |
| Cholesterol Esters | Decrease | Reduced availability of MUFAs for esterification.[4] |
Experimental Protocol for Lipidomics:
-
Sample Collection: Collect tissue or plasma samples from treated and control animals.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer method.
-
Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) or shotgun lipidomics.
-
Data Analysis: Identify and quantify individual lipid species and compare the lipid profiles between the different treatment groups.
Conclusion
Both this compound and genetic SCD inhibition represent promising strategies for targeting SCD in different disease contexts. This compound shows potential as a therapeutic for neurodegenerative diseases like Parkinson's, with the advantage of being a small molecule that can be administered systemically. Genetic inhibition, while primarily a research tool, has provided invaluable insights into the fundamental roles of SCD in metabolism and cancer.
The choice between a pharmacological and a genetic approach will depend on the specific research question or therapeutic goal. For preclinical validation of SCD as a drug target, genetic models are indispensable. For developing a clinically translatable therapy, small molecule inhibitors like this compound offer a more practical path forward. Further research, including direct comparative studies and more extensive in vivo characterization of this compound, is needed to fully elucidate the relative merits of these two approaches.
References
- 1. Data to build on | Drug Discovery News [drugdiscoverynews.com]
- 2. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lineage-restricted regulation of SCD and fatty acid saturation by MITF controls melanoma phenotypic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of stearoyl–CoA desaturase-1 function protects mice against adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Stearoyl CoA desaturase is required to produce active, lipid-modified Wnt proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stearoyl CoA desaturase is required to produce active, lipid-modified Wnt proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting a Lipid Desaturation Enzyme, SCD1, Selectively Eliminates Colon Cancer Stem Cells through the Suppression of Wnt and NOTCH Signaling [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. shRNA-Induced Gene Knockdown In Vivo to Investigate Neutrophil Function | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of YTX-465: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This document provides essential information and guidance on the proper disposal procedures for YTX-465, a stearoyl-CoA desaturase (SCD) inhibitor used in research.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| CAS Number | 2225824-53-1 |
| Molecular Formula | C25H26N6O3 |
| Molecular Weight | 458.51 |
Hazard Assessment
According to the Safety Data Sheet (SDS) provided by GlpBio Technology, this compound is not classified as a hazardous substance or mixture [1]. This assessment is crucial for determining the appropriate disposal pathway. However, it is imperative to remember that all chemicals, regardless of their hazard classification, should be handled with care and disposed of responsibly.
Disposal Procedures
The primary directive for the disposal of this compound, as stated in its Safety Data Sheet, is to "Dispose substance in accordance with prevailing country, federal, state and local regulations" [1]. This indicates that while the chemical itself is not considered hazardous, its disposal must adhere to the established waste management protocols of your institution and region.
For detailed, step-by-step guidance, laboratory personnel should consult their institution's Environmental Health and Safety (EHS) office or the designated safety officer. These internal experts are equipped to provide specific instructions that align with local and national regulations for non-hazardous chemical waste.
General Disposal Workflow
The following diagram illustrates a general workflow for the disposal of a non-hazardous chemical like this compound. This logical process ensures that all necessary safety and regulatory steps are considered.
Caption: General workflow for the disposal of this compound.
Contaminated Materials
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), empty containers, and other lab supplies, should also be disposed of in accordance with prevailing country, federal, state, and local regulations[1]. As a standard practice, these materials should be collected in a designated and clearly labeled waste container for non-hazardous solid chemical waste.
Experimental Protocols
Currently, there are no publicly available, specific experimental protocols for the disposal of this compound beyond the general guidelines provided in the Safety Data Sheet. The non-hazardous nature of the compound means that specialized chemical neutralization or deactivation procedures are not expected to be required prior to disposal.
By adhering to the guidance provided by the manufacturer's Safety Data Sheet and consulting with local safety officials, researchers can ensure the safe and compliant disposal of this compound. This commitment to proper chemical handling and waste management is fundamental to maintaining a safe and responsible laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
